Chenodeoxycholate anion
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H39O4- |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChI Key |
RUDATBOHQWOJDD-BSWAIDMHSA-M |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Biosynthesis and Primary Metabolic Pathways of Chenodeoxycholate Anion
Classical Pathway of Bile Acid Synthesis
The classical, or neutral, pathway is the predominant route for bile acid synthesis in humans, accounting for the majority of primary bile acid production. researchgate.netportlandpress.com This pathway is initiated in the hepatocytes and involves a series of enzymatic reactions that modify the cholesterol molecule. researchgate.net
Role of Cytochrome P450 7A1 (CYP7A1)
The initial and rate-limiting step of the classical pathway is catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene. nih.govnih.gov This enzyme introduces a hydroxyl group at the 7α position of the cholesterol steroid nucleus, converting it to 7α-hydroxycholesterol. nih.govjci.org This reaction is a committed step, meaning that once 7α-hydroxycholesterol is formed, it is destined for conversion into bile acids. youtube.com The activity of CYP7A1 is tightly regulated, ensuring a controlled rate of bile acid synthesis to meet physiological demands. basicmedicalkey.com
Involvement of Cytochrome P450 8B1 (CYP8B1) in Cholic Acid vs. Chenodeoxycholate Anion Production
Following the formation of 7α-hydroxycholesterol, a subsequent intermediate, 7α-hydroxy-4-cholesten-3-one, is produced. nih.govresearchgate.net This molecule stands at a critical branch point in the classical pathway, where its fate is determined by the action of another cytochrome P450 enzyme, Sterol 12α-hydroxylase (CYP8B1). nih.govbasicmedicalkey.com
If CYP8B1 hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position, the pathway is directed towards the synthesis of cholic acid. nih.govnih.gov However, in the absence of 12α-hydroxylation by CYP8B1, the intermediate is shunted towards the production of the this compound. nih.govresearchgate.net Therefore, the expression and activity of CYP8B1 are crucial determinants of the ratio of cholic acid to this compound in the bile acid pool. basicmedicalkey.comresearchgate.netbiorxiv.org In the absence of CYP8B1 activity, the synthesis of bile acids shifts entirely towards the production of chenodeoxycholate and its derivatives. researchgate.netbiorxiv.org
Alternative Pathway of Bile Acid Synthesis
In addition to the classical pathway, an alternative, or acidic, pathway contributes to the synthesis of the this compound. researchgate.net This pathway is initiated by the hydroxylation of the cholesterol side chain and is quantitatively less significant than the classical pathway under normal physiological conditions, accounting for a smaller percentage of total bile acid production. portlandpress.com
Initiation by Cytochrome P450 27A1 (CYP27A1)
The alternative pathway is initiated by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1). researchgate.netresearchgate.net This enzyme hydroxylates cholesterol at the 27th carbon position, forming 27-hydroxycholesterol (B1664032). researchgate.netdiff.org This initial step can occur in various tissues, not just the liver. jci.org The resulting oxysterols are then transported to the liver for further processing. jci.org
Contribution of Cytochrome P450 7B1 (CYP7B1)
Once 27-hydroxycholesterol reaches the liver, it is further hydroxylated at the 7α-position by the enzyme Oxysterol 7α-hydroxylase (CYP7B1). jci.orgjci.org This step is crucial for channeling the intermediates of the alternative pathway towards the synthesis of the this compound. portlandpress.comdiff.org The alternative pathway preferentially produces chenodeoxycholic acid in humans. jci.orgjci.org
Enzymatic Transformations and Intermediates in Primary Bile Acid Synthesis
The conversion of cholesterol into the this compound involves a multitude of enzymatic steps and the formation of several key intermediates. Following the initial hydroxylations in both the classical and alternative pathways, further modifications to the steroid nucleus and shortening of the side chain are required.
In the classical pathway, after the action of CYP7A1, 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7). researchgate.netnih.gov This intermediate, if not acted upon by CYP8B1, proceeds through a series of reactions catalyzed by enzymes such as aldo-keto reductases to modify the steroid ring structure. researchgate.net
The degradation of the steroid side chain is a complex process that occurs in the peroxisomes. missouristate.edu It involves the activation of C₂₇ bile acid precursors, such as dihydroxy-5β-cholestanoic acid (DHCA), to their coenzyme A (CoA) esters. missouristate.eduresearchgate.net This activation is a prerequisite for the subsequent shortening of the side chain by three carbons via β-oxidation, ultimately yielding chenodeoxycholoyl-CoA. missouristate.edu This is then converted to the this compound.
Studies on human liver fractions have shown that the mitochondrial fraction predominantly catalyzes the 26-hydroxylation of 5β-cholestane-3α, 7α-diol, a key step in the side-chain degradation leading to chenodeoxycholic acid. nih.gov
Key Enzymes in this compound Biosynthesis
| Enzyme | Pathway | Function |
|---|---|---|
| Cytochrome P450 7A1 (CYP7A1) | Classical | Initiates the classical pathway by converting cholesterol to 7α-hydroxycholesterol. nih.gov |
| Cytochrome P450 8B1 (CYP8B1) | Classical | Determines the ratio of cholic acid to chenodeoxycholate by 12α-hydroxylating a key intermediate. nih.govbasicmedicalkey.com |
| Cytochrome P450 27A1 (CYP27A1) | Alternative & Classical | Initiates the alternative pathway by forming 27-hydroxycholesterol and is also involved in side-chain oxidation in the classical pathway. researchgate.netresearchgate.net |
| Cytochrome P450 7B1 (CYP7B1) | Alternative | Hydroxylates oxysterols at the 7α-position in the alternative pathway. jci.orgjci.org |
| 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) | Classical | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. researchgate.netnih.gov |
Physiological Functions
Role in Fat Digestion and Absorption
The detergent property of chenodeoxycholate is vital for the digestion and absorption of dietary lipids. hmdb.cawikipedia.org In the intestine, chenodeoxycholate and other bile acids aggregate to form mixed micelles with phospholipids (B1166683). frontiersin.org These micelles are able to emulsify water-insoluble fats, cholesterol, and fat-soluble vitamins, breaking them down into smaller, more manageable particles. nih.gov This emulsification process dramatically increases the surface area available for enzymatic action by pancreatic lipase, facilitating the hydrolysis of fats into fatty acids and monoglycerides, which can then be absorbed by the intestinal lining. wikipedia.orgfrontiersin.org
Taurine (B1682933) Conjugation (Taurochenodeoxycholate)
Regulation of Cholesterol Homeostasis
Chenodeoxycholate plays a central role in maintaining whole-body cholesterol homeostasis. hmdb.canih.gov The synthesis of bile acids from cholesterol represents a major route for cholesterol elimination from the body. nih.govfrontiersin.org Furthermore, chenodeoxycholate, acting through the FXR receptor, orchestrates a negative feedback loop that tightly controls its own synthesis. nih.govjci.org When bile acid levels in the liver are high, chenodeoxycholate binds to and activates FXR, which in turn represses the transcription of the CYP7A1 gene, the rate-limiting enzyme in bile acid synthesis. nih.govnih.gov This feedback mechanism prevents the excessive accumulation of bile acids and ensures that cholesterol catabolism is matched to physiological needs. jci.org
Transport and Cellular Distribution Mechanisms of Chenodeoxycholate Anion
Enterohepatic Circulation Dynamics
The enterohepatic circulation is a highly efficient process that conserves the body's pool of bile acids, including chenodeoxycholate. nih.gov After synthesis in the liver, chenodeoxycholate is conjugated with either glycine (B1666218) or taurine (B1682933) and secreted into the bile. wjgnet.com It then travels to the small intestine to aid in lipid digestion. nih.govwjgnet.com In the terminal ileum, the majority of bile acids are reabsorbed and returned to the liver via the portal vein. nih.govnih.gov This cycle of secretion and reabsorption happens multiple times a day. mdpi.com The small fraction of chenodeoxycholate that escapes reabsorption enters the colon, where it can be modified by gut bacteria into secondary bile acids like lithocholic acid. wjgnet.comfrontiersin.org
Hepatocellular Uptake Mechanisms
The reuptake of chenodeoxycholate anion from the portal blood into the liver's parenchymal cells, the hepatocytes, is the first step in its return journey. This process is mediated by several transport proteins located on the basolateral (sinusoidal) membrane of the hepatocytes. nih.govresearchgate.net
The Na+-Taurocholate Cotransporting Polypeptide, encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids, including chenodeoxycholate conjugates, from the portal circulation into hepatocytes. wjgnet.comuzh.ch NTCP exhibits a higher affinity for conjugated bile acids over unconjugated ones. uzh.chnih.gov Specifically, it shows a preference for dihydroxy bile salts like the conjugates of chenodeoxycholate. uzh.ch While unconjugated chenodeoxycholic acid is not a substrate for NTCP, its glycine conjugate, glycochenodeoxycholate (GCDC), is transported with high efficiency. researchgate.net In fact, GCDC has demonstrated a lower Michaelis constant (KM) and a significantly higher intrinsic clearance compared to the prototypical NTCP substrate, taurocholate, indicating a very high affinity and transport capacity. researchgate.net
Table 1: Kinetic Parameters of Human NTCP for Chenodeoxycholate Conjugates
| Substrate | KM (µM) | Intrinsic Clearance (µl/mg protein/min) | Transported by NTCP |
|---|---|---|---|
| Glycochenodeoxycholate (GCDC) | 0.569 ± 0.318 | 153 ± 53 | Yes |
| Chenodeoxycholic acid (CDCA) | Not applicable | Not applicable | No |
| Taurocholate (TCA) (for comparison) | 6.44 ± 3.83 | 6.92 ± 4.72 | Yes |
Data sourced from a study using human NTCP-overexpressing Chinese Hamster Ovary cells. researchgate.net
Na+-Taurocholate Cotransporting Polypeptide (NTCP/Ntcp)
Canalicular Export Systems
Once inside the hepatocyte, chenodeoxycholate and its conjugates are transported across the canalicular membrane into the bile, a process that is the rate-limiting step in bile formation. wjgnet.com
The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family encoded by the ABCB11 gene, is the primary transporter responsible for the secretion of monovalent bile salts, including chenodeoxycholate conjugates, into the bile canaliculus. uzh.chnih.govcapes.gov.br This ATP-dependent process moves bile salts against a steep concentration gradient. uzh.ch Human BSEP transports both unconjugated chenodeoxycholate and its glycine and taurine conjugates. nih.gov Studies have determined the inhibition constants (Ki) for various bile salts, which reflect their affinity for the transporter.
Table 2: Inhibition Constants (Ki) of Human BSEP for Chenodeoxycholate Conjugates
| Inhibitor | Ki (µM) |
|---|---|
| Glycochenodeoxycholate | 7 |
| Taurochenodeoxycholate | 28 |
| Glycocholate (for comparison) | 11 |
Data based on competitive inhibition of taurocholate transport. nih.govcapes.gov.br
The substrate specificity of BSEP shows a preference for unconjugated bile salts and glycine conjugates over taurine conjugates. nih.gov
Intestinal Transport Mechanisms
After aiding in digestion, the majority of chenodeoxycholate is efficiently reabsorbed in the distal part of the small intestine, primarily the terminal ileum, to be returned to the liver. nih.govnih.gov This reabsorption is a critical component of the enterohepatic circulation. nih.gov
The primary transporter responsible for the active uptake of bile acids from the intestinal lumen into the enterocytes is the Apical Sodium-dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene. nih.govnih.govuniprot.org This transporter is highly expressed on the apical membrane of enterocytes in the terminal ileum. nih.gov ASBT-mediated transport is a sodium-dependent process. nih.gov
Research has shown that both the conjugation at the C-24 position and the hydroxylation pattern of the steroid nucleus influence the interaction of bile acids with hASBT. nih.gov C-24 conjugation generally improves the inhibitory potency and transport of bile acids via hASBT. nih.gov Dihydroxy bile acids like chenodeoxycholate, particularly when conjugated, exhibit high transport rates. nih.gov For instance, the ileum absorbs unconjugated chenodeoxycholic acid more rapidly than its glycine conjugate. jci.org Once inside the enterocyte, bile acids are thought to bind to the ileal bile acid-binding protein (IBABP) which facilitates their transport to the basolateral membrane for exit into the portal circulation via the organic solute transporter alpha/beta (OSTα/OSTβ). wjgnet.com A small fraction of chenodeoxycholate can also be passively absorbed along the intestine. mdpi.com
Apical Sodium-Dependent Bile Acid Transporter (ASBT)
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is a key player in the intestinal absorption of bile salts. capes.gov.br This transporter, located on the apical membrane of enterocytes in the terminal ileum, mediates the initial uptake of bile acids from the intestinal lumen. researchgate.netnih.gov ASBT is an efficient transport system for both conjugated and unconjugated bile salts, demonstrating a higher affinity for dihydroxy bile salts like chenodeoxycholate compared to trihydroxy bile salts. capes.gov.br The process is electrogenic and relies on the co-transport of sodium, with a proposed stoichiometry of 2 sodium ions to 1 bile acid molecule. nih.gov Beyond the ileum, ASBT is also expressed in the biliary epithelium and renal proximal tubules. researchgate.netnih.gov The critical role of ASBT in bile acid conservation is highlighted by the fact that inherited mutations in this transporter lead to primary bile acid malabsorption. nih.gov
Heteromeric Organic Solute Transporter (OSTα-OSTβ)
Following uptake by ASBT, bile acids are transported across the basolateral membrane of enterocytes into the portal circulation by the heteromeric Organic Solute Transporter, OSTα-OSTβ (SLC51). researchgate.netnih.gov This transporter is composed of two distinct subunits, OSTα (SLC51A) and OSTβ (SLC51B), which must heterodimerize to form a functional unit. nih.gov This complex is essential for the efflux of bile acids and other steroid-derived molecules from epithelial cells in the intestine, kidney, and liver. nih.govmdpi.com OSTα-OSTβ functions as a bidirectional, facilitated diffusion transporter, meaning it can mediate both uptake and efflux depending on the substrate's electrochemical gradient. nih.govresearchgate.net Research in mice has shown that expression of OSTα-OSTβ is increased by cholic acid and chenodeoxycholate, indicating a regulatory role for bile acids in their own transport. physiology.org The transporter preferentially handles hydrophobic bile acids, such as the conjugates of chenodeoxycholate. uef.fi
Renal Transport and Excretion
The kidneys also participate in the transport and excretion of this compound through specific transporters.
Solute Carrier Organic Anion Transporter Family Member 4C1 (SLCO4C1/OATP4C1)
The Solute Carrier Organic Anion Transporter Family Member 4C1 (SLCO4C1), also known as Organic Anion Transporting Polypeptide 4C1 (OATP4C1), is involved in the transport of organic anions, including chenodeoxycholate. uniprot.orguniprot.orggenecards.org This transporter is predominantly expressed in the kidney. uniprot.orgwikipedia.org It facilitates the transport of a range of substances, including steroids and thyroid hormones, in a sodium-independent manner. uniprot.orguniprot.org The activity of SLCO4C1 can be stimulated by an acidic extracellular environment. uniprot.orguniprot.org Located on the basolateral membrane of kidney proximal tubule cells, it is thought to play a role in the renal reabsorption and secretion of various compounds. uniprot.orguniprot.orgwikipedia.org
pH-Dependent Cholangiocellular Bile Salt Uptake
The uptake of bile salts by cholangiocytes, the epithelial cells lining the bile ducts, is influenced by pH. karger.comuni-muenchen.de The protonation of chenodeoxycholate is highly sensitive to pH changes within the physiological range. uni-muenchen.de A decrease in extracellular pH leads to an exponential increase in the intracellular accumulation of glycine-conjugated chenodeoxycholate (GCDC) in human cholangiocytes. uni-muenchen.de This pH-dependent uptake is a critical factor in bile acid-induced cholangiocyte toxicity. karger.comuni-muenchen.de The "biliary HCO3- umbrella" hypothesis suggests that bicarbonate secretion by cholangiocytes creates an alkaline microenvironment that protects these cells by preventing the protonation and subsequent entry of toxic bile acids. nih.govresearchgate.net
Membrane Binding and Cellular Affinity Studies
The interaction of chenodeoxycholate with cellular membranes is a crucial aspect of its transport and physiological effects.
Binding to Sinusoidal and Canalicular Membranes
Studies on rat liver plasma membranes have identified both high and low-affinity binding sites for chenodeoxycholate on both sinusoidal and canalicular membranes. nih.govnih.gov Scatchard analysis revealed two classes of binding sites on each membrane for chenodeoxycholate. nih.gov The high-affinity binding is thought to represent a carrier-mediated process. nih.gov Interestingly, there is little difference observed in the binding properties between the sinusoidal and canalicular membranes for chenodeoxycholate. nih.gov The binding of chenodeoxycholate to sinusoidal membrane vesicles can be significantly inhibited by cholate (B1235396). nih.gov Fluorescent derivatives of chenodeoxycholate have been used to visualize its transport across hepatocytes, showing a rapid, homogeneous intracellular fluorescence and transport to the canalicular vacuole, suggesting a cytoplasmic route of transport. capes.gov.brsemanticscholar.org
Inhibition of Transporter Substrate Transport
The this compound and its conjugated forms can act as inhibitors of various membrane transporters, thereby affecting the disposition of other endogenous and xenobiotic substrates. This inhibition is often competitive, arising from the fact that chenodeoxycholate itself is a substrate for these transporters. By binding to the transporter, it can prevent or reduce the rate at which other substrate molecules are transported. This interaction has been documented for members of both the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) superfamilies of transporters.
Inhibition of ATP-Binding Cassette (ABC) Transporters
Chenodeoxycholate and its derivatives have been shown to interact with several clinically relevant ABC transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and the Bile Salt Export Pump (BSEP).
P-glycoprotein (P-gp, ABCB1)
Research has demonstrated that specific conjugated forms of chenodeoxycholate can inhibit the transport function of P-glycoprotein. In studies using multidrug-resistant cells and rat canalicular membrane vesicles, taurochenodeoxycholate and glycochenodeoxycholate were found to inhibit P-gp-mediated transport. nih.gov The transport of known P-gp substrates, such as rhodamine 123 and daunorubicin, was significantly reduced in the presence of these bile acids at concentrations ranging from 50 to 200 µM. nih.gov Conversely, primary and secondary unconjugated bile acids did not show an inhibitory effect. nih.gov These findings suggest a potential for interaction between P-gp function and certain bile acids. nih.gov
| Inhibitor | Transporter | Inhibited Substrate | Experimental System | Observed Effect | Source |
|---|---|---|---|---|---|
| Taurochenodeoxycholate | P-glycoprotein (P-gp) | Rhodamine 123, Daunomycin | Drug-resistant cells, Rat canalicular membrane vesicles | Inhibited transport at 50-200 µM concentrations | nih.gov |
| Glycochenodeoxycholate | P-glycoprotein (P-gp) | Rhodamine 123, Daunomycin | Drug-resistant cells, Rat canalicular membrane vesicles | Inhibited transport at 50-200 µM concentrations | nih.gov |
Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2)
MRP2 is an apical efflux pump responsible for the biliary excretion of various anionic conjugates, including bilirubin (B190676) glucuronides and drug metabolites. researchgate.netannualreviews.org Chenodeoxycholate conjugates, such as chenodeoxycholate-glucuronide, are known substrates for MRP2. researchgate.net As substrates, they can competitively inhibit the transport of other compounds handled by MRP2. researchgate.netfrontiersin.org For example, the excretion of chenodeoxycholate glucuronide was found to be impaired in rat models deficient in MRP2, confirming its role as a transporter for this bile acid conjugate. researchgate.net The transport of other MRP2 substrates, like pravastatin, can be influenced by compounds that interact with this transporter. doi.org
Bile Salt Export Pump (BSEP, ABCB11)
BSEP is the primary transporter responsible for secreting conjugated bile acids from hepatocytes into the bile canaliculus. nih.gov Both taurochenodeoxycholate and glycochenodeoxycholate are major physiological substrates for BSEP. nih.gov Due to their role as primary substrates, they are integral to the pump's function but can also competitively inhibit the transport of other BSEP substrates.
Inhibition of Solute Carrier (SLC) Transporters
The this compound and its metabolites also interact significantly with uptake transporters from the SLC superfamily, particularly the Organic Anion Transporting Polypeptides (OATPs) and the Na+/Taurocholate Cotransporting Polypeptide (NTCP).
Organic Anion Transporting Polypeptides (OATPs)
OATPs are crucial for the hepatic uptake of a wide range of compounds from the blood. nih.gov Chenodeoxycholate and its conjugates are well-documented substrates and, consequently, inhibitors of several OATP isoforms.
OATP1B1 and OATP1B3 : These liver-specific transporters are critical for the clearance of many drugs and endogenous molecules. nih.govresearchgate.net Glycochenodeoxycholate is recognized as an inhibitor of OATP1B1. nih.gov Furthermore, metabolites such as glycochenodeoxycholate-3-sulfate (GCDCA-S) and chenodeoxycholate-24-glucuronide (CDCA-24G) have been identified as substrates for both OATP1B1 and OATP1B3. nih.govresearchgate.netresearchgate.net This substrate relationship implies that they can competitively inhibit the uptake of other OATP1B1/1B3 substrates, such as atorvastatin. nih.govresearchgate.net
OATP4C1 : This transporter is expressed in the kidney and is involved in the transport of organic anions. uniprot.org Studies screening numerous bile acids found that chenodeoxycholic acid is an inhibitor of OATP4C1-mediated transport. researchgate.net It is also recognized as a substrate for OATP4C1. uniprot.org
| Inhibitor/Substrate | Transporter | Effect/Interaction | Implication | Source |
|---|---|---|---|---|
| Glycochenodeoxycholate | OATP1B1 | Inhibitor | Inhibits transport of other OATP1B1 substrates. | nih.gov |
| Glycochenodeoxycholate-3-sulfate (GCDCA-S) | OATP1B1, OATP1B3 | Substrate | Competitively inhibits uptake of other substrates (e.g., atorvastatin). | nih.govresearchgate.net |
| Chenodeoxycholate-24-glucuronide (CDCA-24G) | OATP1B1, OATP1B3 | Substrate | Competitively inhibits uptake of other substrates. | nih.gov |
| Chenodeoxycholic acid | OATP4C1 | Inhibitor and Substrate | Inhibits renal transport of other OATP4C1 substrates. | uniprot.orgresearchgate.net |
Na+/Taurocholate Cotransporting Polypeptide (NTCP, SLC10A1)
NTCP is the primary transporter for the uptake of conjugated bile acids from portal blood into hepatocytes. mdpi.com Chenodeoxycholate metabolites, including GCDCA-S and CDCA-24G, are confirmed substrates for NTCP. nih.govresearchgate.net As with other transporters for which it is a substrate, chenodeoxycholate and its conjugates can act as competitive inhibitors, reducing the uptake of other NTCP substrates like taurocholate. nih.govresearchgate.net
Molecular Targets and Receptor Interactions of Chenodeoxycholate Anion
Nuclear Receptors
Chenodeoxycholate anion modulates gene expression by binding to and activating several nuclear receptors, thereby playing a crucial role in metabolic homeostasis.
The this compound is the most potent endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. oup.com The binding of chenodeoxycholate to the ligand-binding domain of FXR induces a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivators. oup.com
The activated FXR, as a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. oup.comphysiology.org A typical FXRE is an inverted repeat of the AGGTCA-like sequence separated by one nucleotide (IR-1). oup.comphysiology.org This binding initiates the transcription of genes involved in bile acid homeostasis. For instance, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov This represents a negative feedback mechanism to control bile acid levels. nih.gov
Furthermore, chenodeoxycholate-mediated FXR activation upregulates the expression of the bile salt export pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes and into the bile canaliculi. nih.gov It also induces genes involved in cholesterol transport, such as phospholipid transfer protein (PLTP) and apolipoprotein C-II (apoC-II). oup.com In the intestine, FXR activation by chenodeoxycholate induces the expression of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress CYP7A1 expression. physiology.orgnih.gov Additionally, studies have shown that chenodeoxycholic acid (CDCA) activates FXR, which can lead to the induction of detoxifying enzymes through the activation of AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov
| Gene | Function | Effect of Activation | Reference |
|---|---|---|---|
| SHP (Small Heterodimer Partner) | Inhibits CYP7A1 transcription | Decreased bile acid synthesis | nih.gov |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | Increased bile acid efflux | nih.gov |
| PLTP (Phospholipid Transfer Protein) | Transfers phospholipids (B1166683) | Modulation of lipid metabolism | oup.com |
| ApoC-II (Apolipoprotein C-II) | Modulates triglyceride metabolism | Regulation of plasma triglycerides | oup.com |
| FGF19 (Fibroblast Growth Factor 19) | Inhibits CYP7A1 transcription in the liver | Decreased bile acid synthesis | physiology.orgnih.gov |
The this compound also interacts with the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role in sensing and regulating the metabolism of xenobiotics and endogenous compounds. mdpi.com PXR demonstrates a high affinity for certain bile acids, including chenodeoxycholate. mdpi.com The activation of PXR by ligands like chenodeoxycholate can influence bile acid homeostasis, as well as lipid and cholesterol metabolism. mdpi.com There is significant cross-talk between PXR and other nuclear receptors, such as FXR and the Constitutive Androstane Receptor (CAR), in regulating metabolic processes. mdpi.comoup.com PXR activation has been shown to play a role in countering inflammation and in the detoxification and clearance of bile acids. wjgnet.com
The Vitamin D Receptor (VDR) is another nuclear receptor that can be modulated by the this compound. nih.gov VDR is a receptor for the active form of vitamin D3 and also for the secondary bile acid lithocholic acid (LCA). nih.govnih.gov Studies have indicated that VDR plays a role in bile acid metabolism and excretion. nih.gov While the direct binding affinity of chenodeoxycholate to VDR is less pronounced than that of LCA, it can influence VDR signaling pathways. nih.gov VDR activation is linked to the expression of genes involved in cellular homeostasis, calcium and phosphate (B84403) regulation, and immune responses. frontiersin.org The interaction of bile acids with VDR highlights the intricate network of nuclear receptor signaling in maintaining metabolic balance. nih.gov
Chenodeoxycholate can also indirectly influence the activity of other nuclear receptors. For instance, the regulation of bile acid synthesis by FXR involves interactions with Hepatocyte Nuclear Factor 4α (HNF-4α). oup.com HNF-4α is a crucial transcription factor for the expression of many liver-specific genes, including those involved in lipid and glucose metabolism. biorxiv.orgnih.gov It directly regulates the expression of genes such as CYP7A1. nih.gov The FXR-induced SHP protein can inhibit the transcriptional activity of HNF-4α, thereby contributing to the suppression of bile acid synthesis. oup.com While direct binding of chenodeoxycholate to Liver X Receptor α (LXRα) is not well-established, the metabolic pathways regulated by FXR and LXRα are interconnected, particularly in the context of cholesterol and lipid metabolism.
Vitamin D Receptor (VDR) Modulation
G-Protein Coupled Receptors (GPCRs)
Beyond the nucleus, this compound exerts rapid, non-genomic effects through the activation of cell surface G-protein coupled receptors.
The this compound is a ligand for the Takeda G-protein Receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1). nih.govresearchgate.net TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells like macrophages. nih.gov The binding of chenodeoxycholate to TGR5 activates the receptor, leading to the stimulation of a Gs protein and a subsequent increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase. frontiersin.orgresearchgate.net
This increase in cAMP acts as a second messenger, activating downstream signaling pathways, most notably Protein Kinase A (PKA). researchgate.netfrontiersin.org The TGR5-mediated signaling cascade has diverse physiological effects. In intestinal enteroendocrine L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance. nih.govfrontiersin.org In macrophages, TGR5 activation has anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.net Furthermore, TGR5 activation in brown adipose tissue can promote energy expenditure. researchgate.net The potency of bile acids in activating TGR5 follows the order: lithocholic acid > deoxycholic acid > chenodeoxycholic acid > cholic acid. researchgate.net
| Cell/Tissue Type | Downstream Effect | Physiological Outcome | Reference |
|---|---|---|---|
| Intestinal L-cells | Increased GLP-1 secretion | Improved glucose homeostasis | nih.govfrontiersin.org |
| Macrophages | Inhibition of NF-κB pathway | Anti-inflammatory response | researchgate.net |
| Brown Adipose Tissue | Increased energy expenditure | Regulation of metabolism | researchgate.net |
| Sinusoidal Endothelial Cells | Stimulation of nitric oxide synthesis | Paracrine vasodilation | researchgate.net |
Ion Channels and Ligand-Gated Receptors
The this compound directly modulates the activity of several ion channels and ligand-gated receptors, influencing neuronal excitability and cellular signaling pathways.
Large-Conductance Ca2+-Activated K+ Channels (BK channels) Activation
The large-conductance Ca2+- and voltage-activated K+ (BK) channel, also known as the MaxiK channel, is a key regulator of cellular excitability. frontiersin.org The activation of BK channels leads to an outflow of potassium ions, causing hyperpolarization of the cell membrane. patsnap.com This process is crucial in various physiological functions, including the regulation of smooth muscle tone and neuronal firing. frontiersin.orgnih.gov
Research has demonstrated that the this compound can activate BK channels. Specifically, low concentrations of chenodeoxycholate (CDC) have been shown to stimulate bicarbonate secretion in pancreatic duct epithelial cells, a process mediated by the activation of apical BK channels. nih.govcore.ac.uksemanticscholar.org This activation is thought to hyperpolarize the apical membrane, thereby increasing the driving force for anion secretion. nih.govsemanticscholar.org
| Target | Interacting Molecule | Effect of Interaction |
| Large-Conductance Ca2+-Activated K+ Channels (BK channels) | This compound | Activation, leading to membrane hyperpolarization and increased anion secretion. nih.govcore.ac.uksemanticscholar.org |
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
N-Methyl-D-Aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. wikipedia.orgnih.gov Over-activation of these receptors can lead to excessive calcium influx and subsequent excitotoxicity, a process implicated in various neurodegenerative disorders. wikipedia.orgnih.gov
Studies have identified the this compound as a potent antagonist of NMDA receptors. nih.govnih.govfrontiersin.orgcore.ac.uk Whole-cell patch-clamp recordings have revealed that chenodeoxycholate blocks NMDA receptors, thereby reducing neuronal firing. nih.gov This antagonistic action is believed to be a direct interaction with the ligand-gated ion channel. nih.gov The potency of this antagonism suggests that chenodeoxycholate could play a neuroprotective role by mitigating NMDA receptor-mediated excitotoxicity. biorxiv.org
GABA(A) Receptor Blockade
GABA(A) receptors are ligand-gated chloride ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. nih.gov
The this compound has been shown to act as an antagonist at GABA(A) receptors. nih.govnih.govfrontiersin.org Whole-cell patch-clamp recordings have demonstrated that chenodeoxycholate blocks GABA(A) receptors. nih.gov This blockade would reduce the inhibitory tone in neuronal circuits, which could have complex effects on network activity. The antagonistic effect on both NMDA and GABA(A) receptors highlights the multifaceted influence of chenodeoxycholate on neuronal signaling. nih.govnih.gov
| Receptor | Interacting Molecule | Effect of Interaction |
| N-Methyl-D-Aspartate (NMDA) Receptor | This compound | Antagonism, leading to reduced neuronal firing and potential neuroprotection against excitotoxicity. nih.govnih.govcore.ac.ukbiorxiv.org |
| GABA(A) Receptor | This compound | Blockade, reducing inhibitory neurotransmission. nih.govnih.gov |
Direct Enzymatic and Protein Interactions
Beyond its effects on ion channels and receptors, the this compound directly interacts with and modulates the activity of key intracellular enzymes, influencing cellular signaling and metabolic pathways.
Protein Kinase C (PKC) Modulation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of numerous cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com The activity of PKC is itself subject to complex regulation.
The interaction of chenodeoxycholate with PKC is multifaceted and dependent on the cellular context and reaction conditions. nih.gov Studies have shown that chenodeoxycholate can inhibit the Ca2+- and phosphatidylserine (B164497) (PS)-dependent activity of PKC at a Ca2+ concentration of 1 mM. nih.gov This inhibition is thought to occur through interactions with both Ca2+ and PS. nih.gov Conversely, at an elevated Ca2+ concentration (2 mM), chenodeoxycholate can enhance PKC activity approximately twofold. nih.gov Furthermore, in the presence of the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) and PS, but without added Ca2+, chenodeoxycholate can cause a modest enhancement of PKC activity. nih.gov This dual regulatory capacity—acting as either an inhibitor or an activator—suggests that the local ionic environment can dictate the functional consequences of chenodeoxycholate's interaction with PKC. nih.gov
11 beta-Hydroxysteroid Dehydrogenase 2 (11 beta HSD2) Inhibition
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is a crucial enzyme that protects the mineralocorticoid receptor (MR) from illicit activation by cortisol. nih.gov It achieves this by converting active cortisol to its inactive form, cortisone. nih.govscbt.com
Research has identified chenodeoxycholic acid (CDCA) as an inhibitor of 11β-HSD2. nih.govnih.gov In studies using human embryonic kidney (HEK-293) cells, CDCA was found to inhibit 11β-HSD2 with an IC50 value of 22 micromolar (µM). nih.gov This inhibition leads to an increase in cortisol-dependent activation of the mineralocorticoid receptor. nih.gov Another study reported a higher IC50 value of 70 µM for CDCA against 11β-HSD2 from sheep kidney. nih.gov The inhibition of 11β-HSD2 by chenodeoxycholate provides a mechanism by which this bile acid can influence steroid hormone signaling and electrolyte balance. nih.gov
| Enzyme | Interacting Molecule | Effect of Interaction | IC50 Value |
| Protein Kinase C (PKC) | This compound | Inhibition or enhancement depending on Ca2+ concentration. nih.gov | Not Applicable |
| 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | This compound | Inhibition, leading to increased cortisol-dependent activation of the mineralocorticoid receptor. nih.govnih.gov | 22 µM (HEK-293 cells) nih.gov, 70 µM (sheep kidney) nih.gov |
Effects on Adenylate Cyclase and cAMP Concentration
The this compound exerts complex and often cell-type-specific effects on the adenylate cyclase (AC) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Its interactions can lead to the activation, potentiation, or even inhibition of cAMP production through various mechanisms, including receptor-mediated and direct enzyme modulation.
A primary mechanism for chenodeoxycholate-induced cAMP production is through the activation of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. mdpi.comnih.gov Binding of chenodeoxycholate and its conjugated forms, such as taurochenodeoxycholate (TCDCA), to TGR5 activates the associated Gsα subunit of the heterotrimeric G protein. mdpi.com This, in turn, stimulates transmembrane adenylyl cyclase (tmAC) to convert ATP into intracellular cAMP. mdpi.commdpi.com This pathway is crucial for many of the physiological roles of bile acids, including the regulation of inflammation and energy metabolism. mdpi.com For instance, in studies using H1299 and NR8383 macrophage cells, TCDCA was shown to significantly increase cAMP levels via the TGR5 receptor, an effect that was diminished by the adenylate cyclase inhibitor SQ22536.
In addition to direct receptor-mediated activation, chenodeoxycholate can potentiate cAMP accumulation stimulated by other agents. In human gallbladder epithelial cells, taurochenodeoxycholate did not affect basal cAMP levels but significantly increased forskolin-induced cAMP accumulation. physiology.orgresearchgate.net This potentiation was found to be dependent on Protein Kinase C (PKC), as its inhibition abrogated the effect. physiology.orgresearchgate.net Specifically, taurochenodeoxycholate induced the translocation of PKC-α and -δ isoforms. physiology.orgresearchgate.net The gallbladder epithelial cells were found to express multiple adenylyl cyclase isoforms, including the PKC-regulated AC5 and AC7, suggesting a mechanism where chenodeoxycholate activates PKC, which then enhances the activity of adenylyl cyclase. physiology.orgresearchgate.net Similarly, in human colonic T84 cells, chenodeoxycholate was found to increase intracellular cAMP concentration and stimulate Cl- secretion via a cAMP-PKA pathway. nih.gov This effect was reduced by the adenylate cyclase inhibitor MDL12330A, confirming the involvement of AC. nih.govchemsrc.com
However, the influence of chenodeoxycholate on cAMP is not always stimulatory. In some cellular contexts, it can inhibit cAMP production. For example, research on human dermal fibroblasts demonstrated that chenodeoxycholate could inhibit prostaglandin (B15479496) E1-induced cAMP production, a process also mediated by PKCα. physiology.org This highlights the context-dependent nature of chenodeoxycholate's signaling effects, where the same family of kinases (PKC) can lead to opposite outcomes on cAMP levels depending on the cell type and the primary stimulus.
Furthermore, research has distinguished the effects of chenodeoxycholate on transmembrane adenylyl cyclases from its effects involving soluble adenylyl cyclase (sAC). sAC is a cytosolic enzyme regulated by bicarbonate and calcium rather than G proteins. karger.comwikipedia.orgnih.gov In human cholangiocytes, chenodeoxycholate-induced apoptosis is regulated by sAC. karger.comnih.gov Inhibition of sAC was shown to prevent this apoptosis, indicating that the pro-apoptotic signal in this context is mediated by a distinct, localized pool of cAMP generated by sAC. karger.comnih.gov This is contrasted with the protective, anti-apoptotic effects often associated with cAMP produced by transmembrane adenylyl cyclases in the same cells. karger.com
Finally, it is noteworthy that not all signaling actions of chenodeoxycholate involve the adenylyl cyclase-cAMP axis. In some instances, such as the activation of the NLRP3 inflammasome in macrophages, the downstream effects of chenodeoxycholate were found to be independent of this pathway. oncotarget.com
Table 1: Summary of this compound's Effects on Adenylate Cyclase and cAMP
| Cell Type | Form of Chenodeoxycholate | Observed Effect on cAMP | Mediator(s) | Key Finding | Citation |
|---|---|---|---|---|---|
| Human Gallbladder Epithelial Cells | Taurochenodeoxycholate | Potentiates forskolin-induced cAMP accumulation | PKC-α, PKC-δ, AC5, AC7 | Potentiates stimulated cAMP production via PKC-dependent activation of specific adenylyl cyclase isoforms. | physiology.orgresearchgate.net |
| Human Colonic T84 Cells | Chenodeoxycholate | Increases intracellular cAMP concentration | TGR5, Adenylyl Cyclase, PKA | Stimulates Cl- secretion through a TGR5-mediated cAMP/PKA pathway. The effect is reduced by an AC inhibitor. | nih.govchemsrc.com |
| Human Dermal Fibroblasts | Chenodeoxycholate | Inhibits prostaglandin E1-induced cAMP production | PKCα | Exhibits an inhibitory effect on stimulated cAMP synthesis, mediated by PKCα. | physiology.org |
| Human Cholangiocytes (H69) | Chenodeoxycholate | Pro-apoptotic signaling via sAC-derived cAMP | Soluble Adenylyl Cyclase (sAC), Calcium | Induces apoptosis via a distinct pathway involving sAC, which is separate from the protective effects of tmAC-derived cAMP. | karger.comnih.gov |
| NR8383 Macrophages | Taurochenodeoxycholate | Increases cAMP content | TGR5, Adenylyl Cyclase | Demonstrates anti-inflammatory effects via the TGR5-cAMP-PKA-CREB signaling pathway. |
Table of Mentioned Compounds
| Compound Name |
|---|
| 8-bromo-cAMP |
| Adenosine triphosphate (ATP) |
| Atropine |
| BaCl2 |
| BAPTA-AM |
| Bumetanide |
| Calcitriol |
| Carbachol |
| Chenodeoxycholate |
| Cholic acid |
| Ciprofloxacin |
| Cyclic adenosine monophosphate (cAMP) |
| Deoxycholic acid |
| Forskolin |
| GW-4064 |
| H89 |
| Isoproterenol |
| KH7 |
| Lithocholic acid |
| Lubiprostone |
| MDL12330A |
| Nocodazole |
| PD-98059 |
| Prostaglandin E1 |
| SB-203580 |
| SQ22536 |
| Taurochenodeoxycholate (TCDCA) |
| Taurodeoxycholic acid |
| Ursodeoxycholic acid |
Regulation of Gene Expression and Signaling Pathways by Chenodeoxycholate Anion
Feedback Regulation of Bile Acid Synthesis
The primary mechanism by which chenodeoxycholate controls bile acid synthesis is through the repression of the CYP7A1 gene. nih.govjci.orgresearchgate.net This gene encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical or neutral pathway of bile acid synthesis. basicmedicalkey.comjci.org
Studies in primary human hepatocytes have demonstrated that chenodeoxycholic acid (CDCA) is a potent inhibitor of bile acid synthesis. nih.gov Treatment of these cells with glycochenodeoxycholic acid (GCDCA) significantly decreased the formation of cholic acid. nih.gov This inhibitory effect is mediated by a marked decrease in CYP7A1 mRNA levels. nih.gov In fact, CDCA has been identified as the strongest inhibitor of CYP7A1 expression among the major bile acids. nih.gov
The signaling pathway for this repression involves the c-Jun N-terminal kinase (JNK) pathway. nih.gov Both CDCA and the inflammatory cytokine interleukin-1 beta (IL-1β) can activate the JNK pathway, leading to the inhibition of CYP7A1 gene transcription. nih.gov This is achieved through the induction of c-Jun, which then interferes with the activity of hepatocyte nuclear factor 4α (HNF4α), a key activator of the CYP7A1 promoter. nih.gov Specifically, c-Jun blocks the recruitment of the coactivator PGC-1α to the CYP7A1 chromatin by HNF4α. nih.gov
Table 1: Effect of Chenodeoxycholate on Bile Acid Synthesis and Gene Expression
| Cell Type | Treatment | Effect on Cholic Acid Formation | Effect on CYP7A1 mRNA | Reference |
|---|---|---|---|---|
| Primary Human Hepatocytes | Glycochenodeoxycholic acid (GCDCA) | Decreased | Markedly Decreased | nih.gov |
| Human Primary Hepatocytes & HepG2 cells | Chenodeoxycholic acid (CDCA) | Not specified | Reduced | nih.gov |
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a key mediator in the feedback regulation of bile acid synthesis, and its activation often involves the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. jci.orgfrontiersin.orgembopress.org Chenodeoxycholate is a potent activator of FXR. jci.orgfrontiersin.org
Upon activation by chenodeoxycholate, FXR induces the expression of SHP. jci.orgfrontiersin.orgnih.gov SHP then acts as a transcriptional repressor, inhibiting the activity of liver receptor homolog-1 (LRH-1), a transcription factor essential for CYP7A1 gene expression. researchgate.net Studies in human liver slices have shown that treatment with chenodeoxycholate induces SHP expression, which in turn represses CYP7A1. nih.gov Furthermore, research in primary human hepatocytes has shown that CDCA upregulates the expression of NR0B2, the gene encoding SHP. frontiersin.org
Interestingly, bile acid signaling pathways not only induce SHP gene expression but also increase the stability of the SHP protein by inhibiting its degradation through the ubiquitin-proteasomal pathway. nih.gov This stabilization is dependent on the extracellular signal-regulated kinase (ERK) pathway. nih.gov Upon treatment with bile acids, SHP is phosphorylated at Serine 26, which is crucial for its stability. nih.gov
Regulation of Cholesterol 7α-Hydroxylase (CYP7A1) Expression
Regulation of Transporter Expression
Chenodeoxycholate also plays a significant role in regulating the expression of various transporters involved in the enterohepatic circulation of bile acids. This regulation helps to control the intracellular concentration of bile acids in hepatocytes and other cells.
The expression of many bile acid transporters is under the transcriptional control of nuclear receptors, most notably FXR. physiology.orgresearchgate.netphysiology.org Chenodeoxycholate, as an FXR agonist, can modulate the expression of these transporters. physiology.org
For instance, the expression of the bile salt export pump (BSEP or ABCB11), which is responsible for pumping bile acids from hepatocytes into the bile, is induced by chenodeoxycholate. nih.govnih.gov In HepG2 cells, CDCA has been shown to increase BSEP mRNA levels significantly. nih.gov Similarly, the expression of the organic solute transporter α-β (Ostα-Ostβ), a basolateral bile acid transporter in the intestine, is positively regulated by chenodeoxycholate through FXR activation. physiology.org
In human liver slices, chenodeoxycholate treatment has been shown to induce the expression of BSEP and ABCB4 (MDR3). nih.gov Conversely, the expression of the organic anion transporting peptide (OATP)1B1 was repressed. nih.gov
Table 2: Regulation of Transporter Gene Expression by Chenodeoxycholate
| Transporter | Gene | Regulation by Chenodeoxycholate | Mediating Nuclear Receptor | Reference |
|---|---|---|---|---|
| Bile Salt Export Pump | BSEP (ABCB11) | Induced | FXR | nih.govnih.gov |
| Organic Solute Transporter α-β | Ostα-Ostβ | Induced | FXR | physiology.org |
| Multidrug Resistance Protein 3 | ABCB4 (MDR3) | Induced | Not specified | nih.gov |
| Organic Anion Transporting Polypeptide 1B1 | OATP1B1 | Repressed | Not specified | nih.gov |
Beyond transcriptional regulation, there is evidence suggesting that bile acids can influence transporters through post-translational modifications. For example, glycochenodeoxycholate (GCDCA) has been shown to induce post-translational modifications of the sodium-taurocholate cotransporting polypeptide (NTCP). nih.gov Specifically, treatment with GCDCA leads to S-nitrosylation and tyrosine nitration of NTCP, which in turn reduces the uptake of toxic bile acids by hepatocytes. nih.gov This represents a rapid, non-genomic mechanism to protect liver cells from bile acid toxicity.
Transcriptional Regulation by Nuclear Receptors
Activation of Inflammasome Pathways
Recent research has highlighted a role for chenodeoxycholate in activating the NLRP3 inflammasome, a multiprotein complex that plays a critical role in innate immunity and inflammation. nih.govresearchgate.netnih.govoncotarget.com
Studies have shown that chenodeoxycholic acid can induce the activation of the NLRP3 inflammasome in macrophages in a dose-dependent manner. nih.govresearchgate.netnih.gov This activation leads to the secretion of the pro-inflammatory cytokine IL-1β. nih.govresearchgate.netnih.gov The underlying mechanism involves the promotion of reactive oxygen species (ROS) production and potassium (K+) efflux, two key triggers for NLRP3 inflammasome activation. nih.govresearchgate.net
The production of ROS is partly mediated through the TGR5/EGFR downstream signaling pathway, which includes protein kinase B (AKT), extracellular regulated protein kinases (ERK), and c-Jun N-terminal kinase (JNK) pathways. nih.govresearchgate.net Additionally, CDCA can induce the release of ATP from macrophages, which then triggers K+ efflux via the P2X7 receptor. nih.govresearchgate.netoncotarget.com This activation of the NLRP3 inflammasome by excessive chenodeoxycholate may represent an endogenous danger signal that initiates liver inflammation during cholestasis. researchgate.netoncotarget.com
NLRP3 Inflammasome Activation
Research has demonstrated that chenodeoxycholic acid (CDCA), the protonated form of the chenodeoxycholate anion, can induce the activation of the NLRP3 inflammasome in macrophages. nih.govresearchgate.net This activation is a critical step in the inflammatory process, leading to the maturation and secretion of pro-inflammatory cytokines. nih.govresearchgate.net Studies have shown that this activation is dose-dependent and is not dependent on crystal phagocytosis, suggesting a receptor-mediated pathway. nih.gov The process involves the assembly of a large cytoplasmic complex composed of NLRP3, apoptosis-associated speck-like protein (ASC), and pro-caspase-1. researchgate.net This assembly leads to the activation of caspase-1, a key enzyme in the inflammatory cascade. nih.govresearchgate.net
Reactive Oxygen Species (ROS) Production
A key mechanism through which the this compound activates the NLRP3 inflammasome is by promoting the production of reactive oxygen species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that can act as intracellular signaling messengers. mdpi.com Studies have shown that treatment of macrophages with CDCA leads to a significant increase in ROS production. nih.gov This increase in ROS is a crucial upstream event for NLRP3 inflammasome activation. nih.govresearchgate.net The source of ROS production in response to bile acids can be from various cellular compartments, including mitochondria and NADPH oxidases. mdpi.com The antioxidant N-acetyl-L-cysteine (NAC) has been shown to significantly reduce CDCA-induced IL-1β secretion, highlighting the critical role of ROS in this pathway. nih.gov
K+ Efflux and ATP Release Mechanisms
Potassium (K+) efflux, or the outflow of potassium ions from the cell, is another critical trigger for NLRP3 inflammasome activation. nih.gov The this compound has been found to induce K+ efflux in macrophages. nih.govresearchgate.net This process is linked to the release of adenosine (B11128) triphosphate (ATP) from the cells. nih.govresearchgate.net CDCA stimulation causes a concentration-dependent release of ATP, which then acts on the P2X7 receptor, an ATP-gated ion channel. nih.govnih.gov The activation of the P2X7 receptor leads to the opening of an associated ion channel, facilitating the efflux of K+ from the cell. nih.gov This decrease in intracellular potassium concentration is a key signal for the assembly and activation of the NLRP3 inflammasome. nih.gov
Secretion of Pro-inflammatory Cytokines
The activation of the NLRP3 inflammasome by the this compound culminates in the secretion of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov The activated caspase-1 cleaves the inactive precursor, pro-IL-1β, into its mature and biologically active form, which is then secreted from the cell. nih.govresearchgate.net In addition to IL-1β, chenodeoxycholate has also been shown to increase the release of other pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α) from intestinal epithelial cells. nih.gov This cytokine release is a key driver of the inflammatory response associated with conditions of bile acid accumulation. nih.govnih.gov
Modulation of Cellular Signaling Cascades
Beyond the NLRP3 inflammasome, the this compound influences a range of other cellular signaling pathways that are crucial for cellular function, proliferation, and metabolism.
TGR5/EGFR Downstream Signaling (e.g., Protein Kinase B, ERK, JNK pathways)
The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a key membrane receptor for bile acids, including the this compound. nih.govnih.gov Activation of TGR5 by chenodeoxycholate can lead to the transactivation of the epidermal growth factor receptor (EGFR). nih.gov This TGR5/EGFR signaling axis then triggers downstream signaling cascades, including the activation of Protein Kinase B (Akt), extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). nih.govresearchgate.net Studies have shown that CDCA stimulation leads to the phosphorylation and activation of Akt, ERK1/2, and JNK in macrophages. nih.gov Inhibition of these pathways has been shown to reduce both ROS production and the subsequent secretion of IL-1β, indicating their critical role in mediating the pro-inflammatory effects of the this compound. nih.gov
AMP-Activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. wikipedia.org Research indicates that bile acids, including glycochenodeoxycholate (a conjugate of chenodeoxycholate), can induce the activation of AMPK. nih.gov In some cellular contexts, such as in hepatocytes, the activation of AMPK by bile acids like taurocholate is part of a signaling pathway that promotes cell polarization. pnas.org This pathway involves cAMP, Epac, MEK, and LKB1 as upstream regulators of AMPK. pnas.org The activation of AMPK by bile acids can have diverse downstream effects, including the regulation of autophagy and cell migration. nih.gov
Table 1: Research Findings on this compound's Signaling Effects
| Signaling Event | Cell Type | Key Findings | Reference |
|---|---|---|---|
| NLRP3 Inflammasome Activation | Macrophages | Chenodeoxycholate induces dose-dependent activation of the NLRP3 inflammasome. | nih.govresearchgate.net |
| ROS Production | Macrophages, HepG2 cells | Chenodeoxycholate stimulates the production of reactive oxygen species. | nih.govresearchgate.net |
| K+ Efflux and ATP Release | Macrophages | Chenodeoxycholate induces ATP release, leading to P2X7 receptor-mediated K+ efflux. | nih.govnih.gov |
| Pro-inflammatory Cytokine Secretion | Macrophages, Intestinal epithelial cells | Chenodeoxycholate promotes the secretion of IL-1β, IL-6, IL-8, and TNF-α. | nih.govnih.gov |
| TGR5/EGFR Downstream Signaling | Macrophages | Chenodeoxycholate activates Akt, ERK, and JNK pathways via TGR5/EGFR. | nih.govresearchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Adenosine triphosphate (ATP) |
| Alpelisib |
| Chenodeoxycholate |
| Chenodeoxycholic acid (CDCA) |
| Chloroquine (CQ) |
| Deoxycholic acid (DCA) |
| Glycochenodeoxycholate |
| Guggulsterone |
| INT-777 |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Lithocholate (LCA) |
| N-acetyl-L-cysteine (NAC) |
| Taurocholate |
| Tauroursodeoxycholate |
| Tumor necrosis factor-α (TNF-α) |
| Ursodeoxycholate |
Mitogen-Activated Protein (MAP) Kinase Pathways
Mitogen-activated protein (MAP) kinases are a group of protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The MAP kinase signaling cascades are typically organized in a three-tiered module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). nih.gov In mammals, the main MAP kinase families are the extracellular-signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38/stress-activated protein kinases (p38/SAPKs). nih.gov
Chenodeoxycholate has been shown to influence MAP kinase pathways, although the specific effects can vary depending on the cellular context and concentration. For instance, studies have indicated that hydrophobic bile acids can lead to the phosphorylation and activation of JNK. researchgate.net This activation can be a consequence of endoplasmic reticulum (ER) stress induced by the bile acid. researchgate.net The activation of protein kinase C (PKC) by chenodeoxycholate can also play a role in modulating MAP kinase signaling. physiology.orgnih.gov Depending on the specific conditions, chenodeoxycholate can either inhibit or enhance PKC activity, which in turn can influence downstream MAP kinase pathways. nih.gov
Influence on Cell Cycle Progression and Apoptosis
The this compound exerts significant influence over the fundamental cellular processes of cell cycle progression and apoptosis (programmed cell death).
At low concentrations, chenodeoxycholate has been observed to promote the proliferation of certain cell types, such as intestinal epithelial cells. mdpi.com Conversely, higher concentrations of chenodeoxycholate and its conjugates, like glycochenodeoxycholate (GCDC), are known to induce apoptosis in various cell types, including hepatocytes. nih.govmdpi.comphysiology.org This dual role highlights the concentration-dependent effects of this bile acid on cell fate.
Regulation of Cell Cycle Genes (e.g., Cyclin D1, CDK1)
The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. rutgers.edumdpi.com Chenodeoxycholate has been shown to modulate the expression of key cell cycle regulatory genes.
In studies with intestinal epithelial cells, chenodeoxycholate treatment led to an upregulation of genes associated with cell cycle progression, including Cyclin-dependent kinase 1 (CDK1). researchgate.net CDK1, in complex with cyclin A and cyclin B, is a critical driver of the G2/M transition and entry into mitosis. mdpi.com
Impact on Mitochondrial Biogenesis and Function
Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. Chenodeoxycholate has a significant impact on both mitochondrial biogenesis and function. researchgate.net
Studies have shown that chenodeoxycholate can impair mitochondrial function. researchgate.netresearchgate.net This includes causing a collapse of the mitochondrial membrane potential, increasing mitochondrial permeability, and impairing ATP synthesis. researchgate.netresearchgate.net The accumulation of hydrophobic bile acids like chenodeoxycholate can directly damage mitochondrial membranes due to their detergent-like properties. researchgate.net This disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, thereby initiating the apoptotic cascade. researchgate.netuc.pt
Interestingly, while high concentrations of chenodeoxycholate are detrimental to mitochondrial function, some studies have shown that it can also downregulate the expression of genes related to mitochondrial biogenesis, such as ND1, ND2, COX3, and ATP6. researchgate.netresearchgate.net This suggests a complex regulatory role where chenodeoxycholate can influence not only the function of existing mitochondria but also the production of new ones.
Induction of Endoplasmic Reticulum Stress Pathways
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which activates the unfolded protein response (UPR).
Hydrophobic bile acids, including the conjugated form of chenodeoxycholate, glycochenodeoxycholate (GCDC), are known inducers of ER stress in hepatocytes. researchgate.net This stress is characterized by the activation of key UPR sensors like inositol-requiring enzyme 1 (IRE1) and protein kinase R-like ER kinase (PERK). researchgate.netnih.gov GCDC has been shown to trigger the release of calcium from the ER, a key event in the initiation of ER stress-mediated apoptosis. researchgate.netwindows.net This leads to the increased expression of ER stress markers such as BiP and CHOP. researchgate.net Prolonged ER stress can overwhelm the cell's adaptive capacity and trigger apoptosis. nih.gov
Activation of Calpain and Caspase-12
The induction of ER stress by chenodeoxycholate can lead to the activation of specific proteases that execute the apoptotic program. Calpains are a family of calcium-dependent cysteine proteases, and their activation is often linked to disruptions in intracellular calcium storage. nih.gov
Studies have demonstrated that treatment with glycochenodeoxycholate (GCDC) leads to a significant increase in the activities of both calpain and caspase-12. researchgate.netwindows.net Caspase-12 is an ER-resident caspase that is specifically activated under conditions of ER stress. nih.gov The activation of calpain can, in turn, cleave and activate procaspase-12. nih.gov This creates a signaling cascade where ER stress leads to calpain activation, which then promotes the activation of caspase-12, ultimately contributing to apoptotic cell death. researchgate.netwindows.netnih.gov
Interaction with Iron Homeostasis Regulatory Pathways
Iron homeostasis is a critical physiological process, and its dysregulation is associated with various diseases. Hepcidin (B1576463) is a liver-produced peptide hormone that acts as the master regulator of systemic iron balance. mdpi.com
Recent research has uncovered a connection between chenodeoxycholate and the regulation of iron homeostasis. Specifically, the conjugated form, glycochenodeoxycholate (GCDCA), has been shown to up-regulate the expression of hepcidin. mdpi.com This effect appears to be mediated through the activation of the farnesoid X receptor (FXR), a nuclear receptor for which bile acids are natural ligands. mdpi.com The activation of FXR by GCDCA leads to the stimulation of the SMAD signaling pathway, which in turn increases hepcidin expression. mdpi.com
This increase in hepcidin leads to a decrease in serum iron levels. mdpi.com Iron(II) ions have been shown to react with small aggregates of chenodeoxycholate to form soluble and colloidal compounds, indicating a direct interaction. nih.gov These findings suggest that elevated levels of chenodeoxycholate, as may occur in certain pathological conditions, could contribute to an imbalance in iron homeostasis. mdpi.com
Up-regulation of Hepcidin Expression
The this compound, particularly in its glycine-conjugated form, glycochenodeoxycholate (GCDCA), has been identified as a potent regulator of hepcidin. nih.govresearchgate.net Hepcidin is a peptide hormone synthesized in the liver that plays a crucial role in controlling systemic iron levels. nih.gov Research has shown that elevated levels of GCDCA can lead to a significant increase in hepcidin expression. nih.govmdpi.com
In vitro studies using human hepatoma (HepG2) cells demonstrated that treatment with GCDCA resulted in a dose-dependent and time-dependent increase in hepcidin mRNA expression. nih.gov For instance, treating HepG2 cells with 200 μM GCDCA led to a nearly twofold increase in hepcidin expression. nih.govresearchgate.net This effect is initiated through the activation of the farnesoid X receptor (FXR), a nuclear receptor that binds bile acids. nih.govmdpi.comresearchgate.net The activation of FXR by GCDCA subsequently triggers a downstream signaling cascade that ultimately enhances the transcription of the hepcidin gene (HAMP). nih.govresearchgate.net
The physiological relevance of this up-regulation has been observed in both clinical settings and animal models. Patients with chronic kidney disease (CKD), who often exhibit elevated serum levels of GCDCA, also show increased levels of hepcidin, which contributes to the iron homeostasis imbalance seen in these patients. nih.govmdpi.com In mouse models, administration of GCDCA resulted in higher serum hepcidin levels and a corresponding decrease in serum iron. nih.govmdpi.comresearchgate.net
Table 1: Effect of Glycochenodeoxycholate (GCDCA) on Hepcidin Expression in HepG2 Cells
| Treatment | Concentration (µM) | Fold Increase in Hepcidin Expression (approx.) |
|---|---|---|
| Control | 0 | 1 |
| GCDCA | 200 | 2 |
This table presents illustrative data based on findings from in vitro studies. nih.gov
Role of BMP6/ALK3-SMAD Signaling Pathway
The mechanism by which the this compound, through its conjugate GCDCA, up-regulates hepcidin is primarily mediated by the bone morphogenetic protein 6 (BMP6)/activin receptor-like kinase 3 (ALK3)-SMAD signaling pathway. nih.govresearchgate.netmdpi.com This pathway is a central regulator of iron-dependent hepcidin expression. nih.govresearchgate.net
Following the activation of the farnesoid X receptor (FXR) by GCDCA, there is an increased transcription and expression of both BMP6 and ALK3. nih.govmdpi.comresearchgate.net BMP6 is a crucial signaling molecule released from liver sinusoidal endothelial cells in response to iron levels, while ALK3 is a type I BMP receptor found on hepatocytes. nih.govnih.gov
The process unfolds as follows:
FXR Activation : GCDCA binds to and activates FXR in hepatocytes. nih.govmdpi.com
BMP6 and ALK3 Up-regulation : Activated FXR leads to the increased expression of both BMP6 and the receptor ALK3. nih.govmdpi.com
Signal Transduction : BMP6 binds to its receptor complex on the hepatocyte surface, which includes ALK3 and type II BMP receptors. nih.govresearchgate.net
SMAD Phosphorylation : This receptor activation triggers the phosphorylation of the downstream signaling proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). nih.govmdpi.comresearchgate.netnih.gov
Nuclear Translocation : The phosphorylated SMAD1/5/8 complex then associates with SMAD4 and translocates into the nucleus. nih.govresearchgate.net
Gene Transcription : Inside the nucleus, the SMAD complex binds to specific response elements on the hepcidin gene promoter, driving its transcription and leading to increased hepcidin synthesis. nih.govresearchgate.net
In vitro experiments have confirmed that GCDCA treatment significantly increases the phosphorylation of SMAD1/5/8, while other potential hepcidin regulatory pathways, such as the STAT3 and CREBH pathways, remain unaffected. nih.govresearchgate.net Furthermore, studies have shown significant up-regulation of BMP6 and ALK3 gene and protein expression following GCDCA treatment, confirming their central role in this specific signaling cascade. mdpi.comresearchgate.net
Table 2: Key Proteins in the Chenodeoxycholate-Mediated Hepcidin Regulation Pathway
| Protein | Class/Family | Role in Pathway | Effect of GCDCA |
|---|---|---|---|
| This compound | Primary Bile Acid | Initiating Signal | Activates FXR (as GCDCA) |
| FXR | Nuclear Receptor | Upstream Regulator | Activated |
| BMP6 | Bone Morphogenetic Protein | Ligand | Expression Up-regulated |
| ALK3 | Type I BMP Receptor | Receptor | Expression Up-regulated |
| SMAD1/5/8 | R-SMADs | Signal Transducer | Phosphorylation Increased |
| SMAD4 | Co-SMAD | Signal Transducer | Forms complex with p-SMAD1/5/8 |
| Hepcidin | Peptide Hormone | Target Gene Product | Expression Up-regulated |
Role in Specific Biological Processes: Mechanistic Studies in Models
Lipid Homeostasis Regulation
Chenodeoxycholate plays a central role in maintaining lipid and cholesterol balance through multiple mechanisms, including the feedback regulation of its own synthesis and the facilitation of dietary lipid absorption. jci.orgnih.gov It is recognized as a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor pivotal in orchestrating genes involved in lipid and bile acid metabolism. researchgate.netresearchgate.net
The regulatory effects of the chenodeoxycholate anion on cholesterol metabolism are tightly linked to its ability to activate FXR. researchgate.netresearchgate.net As a primary bile acid, its synthesis represents a major pathway for cholesterol catabolism. scienceopen.comnih.gov The accumulation of bile acids, including chenodeoxycholate, triggers a negative feedback mechanism that curtails the transcription of the cholesterol 7α-hydroxylase gene (CYP7A1). jci.orgnih.gov CYP7A1 encodes the rate-limiting enzyme in the primary bile acid synthesis pathway, and its inhibition by chenodeoxycholate effectively downregulates the conversion of cholesterol into bile acids. scienceopen.comjci.orgnih.gov
This FXR-mediated feedback loop involves the upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α) that are required to activate the CYP7A1 promoter. researchgate.net In addition to regulating its own synthesis, chenodeoxycholate has been shown to inhibit hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov Studies in primary human hepatocytes have also demonstrated that chenodeoxycholate can modulate the expression of genes involved in lipid synthesis, transport, and metabolism, such as members of the apolipoprotein (APO) family. uzh.ch
Table 1: Molecular Targets of this compound in Cholesterol Regulation
| Molecular Target | Mechanism of Action | Downstream Effect | References |
| Farnesoid X Receptor (FXR) | Direct binding and activation. researchgate.netresearchgate.net | Activates a signaling cascade that regulates multiple genes involved in bile acid and lipid homeostasis. jci.orgresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Transcriptional repression via the FXR-SHP pathway. jci.orgresearchgate.net | Decreases the rate of cholesterol catabolism into primary bile acids, representing a key negative feedback loop. jci.orgnih.gov | jci.orgnih.govresearchgate.net |
| HMG-CoA Reductase | Inhibition of enzyme activity. nih.gov | Reduces the rate-limiting step of de novo cholesterol synthesis. nih.govnih.gov | nih.govnih.gov |
| Apolipoprotein (APO) family genes | Modulation of gene expression. uzh.ch | Influences the transport and metabolism of lipids. uzh.ch | uzh.ch |
Chenodeoxycholate is fundamental to the digestion and absorption of dietary lipids and fat-soluble vitamins in the small intestine. basys2.canih.govresearchgate.net Its amphipathic nature, possessing both hydrophobic and hydrophilic surfaces, allows it to act as a potent physiological detergent. basys2.canih.gov In the duodenum, chenodeoxycholate and other bile acids emulsify dietary fats, breaking down large lipid globules into smaller particles. researchgate.netmdpi.com
This emulsification increases the surface area available for enzymatic action by lipases. Subsequently, chenodeoxycholate molecules aggregate with the products of lipid digestion, such as fatty acids and monoglycerides, as well as phospholipids (B1166683) and cholesterol, to form mixed micelles. whiterose.ac.ukabdominalkey.com These micellar structures are water-soluble, enabling the transport of hydrophobic nutrients across the unstirred water layer of the intestinal lumen to the surface of enterocytes for absorption. basys2.caabdominalkey.com This process is essential for the efficient uptake of fats and vital lipid-soluble vitamins. basys2.canih.gov
Mechanisms of Cholesterol Metabolism Regulation
Cellular Proliferation and Differentiation
Beyond its metabolic roles, chenodeoxycholate exhibits signaling functions that can influence cellular processes like proliferation. Its effects can be cell-type and concentration-dependent, as demonstrated in studies on intestinal epithelial cells.
Studies utilizing the porcine intestinal epithelial cell line IPEC-J2 as an in vitro model have demonstrated that chenodeoxycholate can promote cell proliferation. mdpi.comnih.gov In one such study, treatment with 50 μmol/L of chenodeoxycholic acid (CDCA) was found to significantly enhance the viability and proliferation of IPEC-J2 cells. mdpi.comnih.gov This proliferative effect was associated with specific changes in the cell cycle and mitochondrial function. mdpi.comnih.gov
The mechanism appears to involve the regulation of cell cycle progression, with CDCA treatment leading to an increased proportion of cells in the G0/G1 phase. mdpi.com Transcriptome analysis revealed that CDCA significantly upregulated the expression of genes related to advancing the cell cycle, including Cyclin-dependent kinase 1 (CDK1) and cyclin G2 (CCNG2). mdpi.com Furthermore, CDCA treatment was shown to reduce intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing antioxidant enzyme activity, indicating a reduction in oxidative stress which can be conducive to cell health and proliferation. mdpi.com
Table 2: Effects of Chenodeoxycholate (CDCA) on IPEC-J2 Intestinal Epithelial Cells (In Vitro)
| Parameter | Observed Effect | Associated Gene/Pathway Modulation | References |
| Cell Proliferation/Viability | Significantly increased at a concentration of 50 μM. mdpi.com | Upregulation of cell cycle progression genes (e.g., CDK1, CCNG2, CCPG1). mdpi.com | mdpi.comnih.gov |
| Cell Cycle | Increased proportion of cells in the G0/G1 phase. mdpi.com | Enriched signaling pathways for DNA replication and cell cycle. mdpi.com | mdpi.com |
| Oxidative Stress | Decreased intracellular ROS and MDA levels; increased antioxidant enzyme activity. mdpi.com | - | mdpi.com |
| Mitochondrial Function | Increased mitochondrial membrane potential and intracellular ATP levels. mdpi.com | Downregulation of genes related to mitochondrial biogenesis (e.g., ND1, ND2, COX3). mdpi.com | mdpi.com |
Neuroactive Potential and Receptor Modulation
Emerging research indicates that bile acids, including chenodeoxycholate, can cross the blood-brain barrier and exert neuromodulatory effects within the central nervous system. nih.govresearchgate.net These actions suggest a role in the liver-brain axis, where metabolic signals from the periphery can influence neuronal function. biorxiv.org
Chenodeoxycholate has been shown to directly modulate the activity of neurons within the hypothalamus, a key brain region for regulating metabolism and energy homeostasis. nih.govbiorxiv.org Studies have found that chenodeoxycholate can reduce the firing rate of hypothalamic neurons and help synchronize network activity. nih.gov This effect is achieved through the antagonism of key neurotransmitter receptors. nih.gov
Specifically, chenodeoxycholate acts as an antagonist at both the N-methyl-D-aspartate (NMDA) receptor and the γ-aminobutyric acid (GABA) type A (GABAA) receptor. nih.gov In addition to these ion channels, chenodeoxycholate is an agonist for the G protein-coupled bile acid receptor TGR5, which is expressed in the hypothalamus. nih.govbiorxiv.org Activation of TGR5 in orexigenic (appetite-stimulating) neurons within the hypothalamic arcuate nucleus has been linked to an anorexigenic (satiety-inducing) effect, suggesting a pathway by which peripheral bile acids can regulate feeding behavior. nih.gov
Table 3: Neuromodulatory Targets of this compound in the Hypothalamus
| Receptor Target | Action of Chenodeoxycholate | Reported Effect on Neuronal Activity | References |
| NMDA Receptor | Antagonist | Reduction of neuronal firing and synchronization of network activity. nih.gov | nih.gov |
| GABAA Receptor | Antagonist | Reduction of neuronal firing and synchronization of network activity. nih.gov | nih.gov |
| TGR5 (GPBAR1) | Agonist | Activation in orexigenic neurons linked to anorexigenic effects and regulation of energy expenditure. nih.govbiorxiv.org | nih.govbiorxiv.org |
Reduction of Glutamate-Induced Excitotoxicity
This compound (CDCA) has demonstrated a capacity to mitigate the neuronal damage caused by glutamate-induced excitotoxicity. This neuroprotective effect is primarily attributed to its direct interaction with key receptors involved in the excitotoxic cascade.
Mechanistic studies have revealed that CDCA acts as a potent antagonist at N-methyl-D-aspartate (NMDA) receptors. nih.govbiorxiv.org Excessive activation of these receptors by the neurotransmitter glutamate (B1630785) is a central event in excitotoxicity, leading to a massive influx of calcium ions (Ca²⁺) into neurons and subsequent cell death. mednexus.orgfrontiersin.org Research has shown that CDCA can block NMDA receptors, thereby reducing the harmful overstimulation. nih.gov
Specifically, CDCA has been found to decrease the over-activation of the GluN2B subunit of the NMDA receptor. biorxiv.org The selective blockade of GluN2B-containing NMDA receptors is a significant finding, as these particular receptor subtypes are heavily implicated in excitotoxic neuronal death following events like ischemic stroke. biorxiv.org In experimental models, neurons from mice with genetically increased brain levels of CDCA exhibited a reduced susceptibility to glutamate-induced toxicity. biorxiv.org Furthermore, the direct administration of CDCA to wild-type cortical neurons also conferred protection against glutamate-induced damage. biorxiv.org This neuroprotective action of CDCA against NMDA receptor over-activation has been shown to be independent of the Takeda G protein-coupled receptor 5 (TGR5). biorxiv.org
Table 1: Mechanistic Details of this compound in Reducing Glutamate-Induced Excitotoxicity
| Mechanism | Target | Effect of this compound | Supporting Model |
| Receptor Antagonism | N-methyl-D-aspartate (NMDA) Receptor | Potent antagonist, blocking receptor activation | Whole-cell patch clamp recordings nih.gov |
| Subunit Specificity | GluN2B-containing NMDA Receptors | Reduces over-activation | Studies on wild-type and genetically modified mouse neurons biorxiv.org |
| Cellular Outcome | Neuronal Susceptibility to Glutamate | Reduced toxicity and neuronal death | In vitro studies with cortical neurons and in vivo models of ischemic stroke biorxiv.org |
Regulation of Bicarbonate Secretion
The this compound plays a complex, concentration-dependent role in the regulation of bicarbonate (HCO₃⁻) secretion, particularly within pancreatic ductal cells. This modulation is critical for neutralizing acidic contents and protecting the pancreas from injury.
Stimulatory Effects on Ductal HCO₃⁻ Secretion
At low, physiological concentrations (e.g., 0.1 mmol/L), chenodeoxycholate stimulates bicarbonate secretion from pancreatic ductal cells. biorxiv.org This stimulatory effect has been observed in isolated guinea pig pancreatic ducts and human pancreatic duct cell lines. biorxiv.orgnih.gov The mechanism involves the activation of apical Cl⁻/HCO₃⁻ exchange activity. nih.gov Interestingly, this stimulation requires the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, but not its chloride channel activity. nih.gov This suggests a scaffolding or regulatory role for CFTR in the process, facilitating the function of the anion exchanger.
Involvement of Intracellular Ca²⁺ and Ion Channels
The stimulatory action of low-dose chenodeoxycholate is intrinsically linked to its ability to modulate intracellular calcium (Ca²⁺) signaling. biorxiv.orgmdpi.com Studies have shown that CDCA induces a dose-dependent increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) in pancreatic ductal cells. biorxiv.orgnih.gov This elevation in [Ca²⁺]i is mediated through a pathway involving phospholipase C and the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor on the endoplasmic reticulum. biorxiv.orgmdpi.com
The rise in intracellular Ca²⁺ activates large-conductance Ca²⁺-activated K⁺ (BK) channels in the apical membrane. mdpi.com The opening of these potassium channels leads to hyperpolarization of the plasma membrane, which in turn increases the electrochemical driving force for anion secretion through both CFTR and SLC26 family anion exchangers. mdpi.com This entire stimulatory cascade can be blocked by chelating intracellular Ca²⁺, confirming the central role of calcium as a second messenger in this process. biorxiv.org
In contrast, high concentrations of chenodeoxycholate (e.g., 1 mmol/L) inhibit bicarbonate secretion, an effect linked to mitochondrial damage and depletion of cellular ATP. clinexprheumatol.org
Table 2: Role of this compound in Pancreatic Ductal Bicarbonate Secretion
| CDCA Concentration | Effect on HCO₃⁻ Secretion | Key Mechanistic Events | Involved Ion Channels/Transporters |
| Low (e.g., 0.1 mmol/L) | Stimulation | ↑ Intracellular Ca²⁺, PLC/IP₃ pathway activation, Apical membrane hyperpolarization | Cl⁻/HCO₃⁻ exchanger (SLC26), Ca²⁺-activated K⁺ channels (BK), CFTR (expression required) |
| High (e.g., 1.0 mmol/L) | Inhibition | Mitochondrial damage, ATP depletion | N/A (Pathological effect) |
Inflammatory Response Mechanisms (Cellular and Animal Models)
The this compound exhibits a dual role in inflammation, capable of both promoting and suppressing inflammatory responses depending on the cellular context and signaling pathways activated.
In certain conditions, particularly at high concentrations as seen in cholestatic liver diseases and biliary acute pancreatitis, hydrophobic bile acids like CDCA can be pro-inflammatory. clinexprheumatol.orgwiley.com In hepatocytes, CDCA can induce the expression of membrane adhesion molecules and chemokines, facilitating an inflammatory response. wiley.com In pancreatic acinar cells and ductal epithelial cells, high levels of CDCA can cause mitochondrial damage and deplete ATP, leading to cell injury and inflammation. clinexprheumatol.orgrespubjournals.com This damage can trigger inflammatory cascades, including the potential activation of the NF-κB pathway, a key regulator of genes encoding pro-inflammatory cytokines like TNF-α and interleukins. respubjournals.com
Conversely, chenodeoxycholate can also exert anti-inflammatory effects, primarily through the activation of the TGR5 receptor. clinexprheumatol.orguic.edu TGR5 activation has been shown to suppress the activity of NF-κB, thereby reducing the production of pro-inflammatory mediators. uic.edu In animal models of experimental autoimmune encephalitis, activation of TGR5 by bile acids led to reduced inflammatory immune cell infiltration into the central nervous system. clinexprheumatol.org In microglia, the resident immune cells of the brain, TGR5 agonists have been shown to reduce phagocytic activity and the production of pro-inflammatory cytokines. nih.gov This suggests that CDCA, by activating TGR5, can modulate myeloid cell activation and temper inflammatory responses. clinexprheumatol.org
Table 3: Inflammatory Response Mechanisms of this compound
| Response Type | Cellular/Animal Model | Mechanism | Key Mediators |
| Pro-inflammatory | Hepatocytes, Pancreatic Acinar Cells | Mitochondrial dysfunction, ATP depletion, increased expression of adhesion molecules and chemokines | Reactive Oxygen Species (ROS), potential NF-κB activation |
| Anti-inflammatory | Macrophages, Microglia, Central Nervous System Models | TGR5 receptor activation, suppression of NF-κB pathway | TGR5, reduced pro-inflammatory cytokines (e.g., TNF-α, IL-1β) |
Advanced Methodologies for Research on Chenodeoxycholate Anion
Analytical Techniques for Bile Acid Profiling
The accurate quantification and characterization of chenodeoxycholate anion and other bile acids in biological samples are critical for understanding their physiological and pathological roles. Advanced analytical techniques are essential for separating these structurally similar compounds from complex matrices.
Ultra Performance Liquid Chromatography Electrospray Ionization-Tandem Mass Spectrometry (UPLC-MRM/MS)
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is a powerful and widely used method for the targeted profiling of bile acids, including chenodeoxycholate. nih.govmdpi.com This technique offers high sensitivity, selectivity, and reproducibility, allowing for the simultaneous quantification of dozens of bile acid species in a single, rapid analysis. nih.gov
The methodology involves several key steps. First, bile acids are extracted from biological matrices such as serum, plasma, or liver tissue, often through protein precipitation with organic solvents followed by solid-phase extraction. nih.gov The extracted sample is then injected into the UPLC system, which uses a column with a sub-2 µm particle size (e.g., Acquity UPLC BEH C18) to achieve high-resolution chromatographic separation of isobaric bile acids—compounds that have the same mass but different structures. nih.govmdpi.com The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives such as formic acid. nih.gov
Following separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is typically operated in negative ion mode for bile acid analysis. nih.govnih.gov In the tandem mass spectrometer, specific precursor ions (the deprotonated molecules, [M-H]⁻) are selected and fragmented. The MRM mode monitors specific, predefined transitions from a precursor ion to a product ion. mdpi.com For instance, taurine-conjugated bile acids often yield a common fragment ion at m/z 80 (HSO₃⁻), while glycine (B1666218) conjugates show a characteristic fragment at m/z 74. mdpi.com This high specificity allows for accurate quantification even at low concentrations, with limits of quantification reported in the low nanomolar range (2.5 to 20 nM). nih.gov The method has been validated according to regulatory guidelines, demonstrating good precision and accuracy. nih.gov
Table 1: Key Parameters of UPLC-MRM/MS for Bile Acid Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.govmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode. | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | mdpi.com |
| Separation | Chromatographic separation is crucial to resolve isobaric and isomeric species. | nih.gov |
| Sample Types | Serum, plasma, liver tissue, and other biofluids. | nih.gov |
| Sensitivity | High, with Limits of Quantification (LOQ) often in the low nanomolar range. | nih.gov |
| Run Time | Methods are developed to be rapid, often under 30 minutes per sample. | nih.govmdpi.com |
| Validation | The method is validated for linearity, precision, and accuracy. | nih.gov |
In vitro Cell Culture Models
In vitro cell culture systems are indispensable tools for investigating the cellular and molecular mechanisms of this compound's actions. These models allow researchers to study specific biological responses in a controlled environment, providing insights into the compound's effects on various cell types.
Primary Hepatocyte Cultures
Primary hepatocytes, isolated directly from human or animal liver tissue, are considered a gold standard for in vitro liver models because they closely mimic the physiology of the liver. nih.gov These cultures have been instrumental in studying the cytotoxic effects and transport mechanisms of chenodeoxycholate. Studies using primary rat hepatocytes have shown that chenodeoxycholate is more toxic than cholate (B1235396) and ursodeoxycholate. jst.go.jp Its glycine-conjugated form, glycochenodeoxycholate, was found to be more toxic than both its taurine-conjugated and unconjugated forms, causing significant ATP depletion and subsequent cell death. nih.gov
In primary human hepatocytes, high, pathophysiological concentrations of glycochenodeoxycholate were shown to induce cell death primarily through necrosis, with little evidence of apoptosis. nih.gov This finding highlights species-specific differences in cell death mechanisms, as rodent models often show a more prominent apoptotic response. nih.gov Research using isolated rat hepatocyte couplets has also revealed that fluorescently labeled chenodeoxycholate traverses the hepatocyte via a cytoplasmic route for transport to the bile canaliculus, a different path than that taken by other bile salts like lithocholate. nih.gov However, not all studies show a negative effect; one study on sandwich-cultured rat hepatocytes found that taurocholate, but not chenodeoxycholate, increased canalicular network formation. pnas.org
Table 2: Research Findings on Chenodeoxycholate in Primary Hepatocyte Cultures
| Cell Model | Finding | Research Focus | Source(s) |
|---|---|---|---|
| Primary Rat Hepatocytes | Chenodeoxycholate is more cytotoxic than cholate and ursodeoxycholate. | Cytotoxicity | jst.go.jp |
| Primary Rat Hepatocytes | Glycochenodeoxycholate is highly toxic, leading to ATP depletion and cell death. | Mechanism of Injury | nih.gov |
| Primary Human Hepatocytes | High concentrations of glycochenodeoxycholate induce necrosis rather than apoptosis. | Cell Death Pathways | nih.gov |
| Isolated Rat Hepatocyte Couplets | Fluorescent chenodeoxycholate analogue is transported via a cytoplasmic, non-vesicular pathway. | Intracellular Transport | nih.gov |
| Sandwich-Cultured Rat Hepatocytes | Chenodeoxycholate (25-200 µM) did not significantly increase canalicular branching or length. | Hepatocyte Polarization | pnas.org |
Human and Animal Epithelial Cell Lines (e.g., HepG2, IPEC-J2, Ishikawa cells)
Immortalized cell lines provide a renewable and consistent resource for studying the effects of chenodeoxycholate on epithelial cells from various tissues.
HepG2 (Human Hepatoblastoma Cell Line): HepG2 cells are widely used as a model for human hepatocytes. nih.gov Research has shown that chenodeoxycholate can regulate genes involved in cholesterol metabolism; it induces mRNA levels for the LDL receptor and HMG-CoA synthase. chemsrc.com It also reduces HDL endocytosis, an effect mediated through the farnesoid X receptor (FXR). plos.org Furthermore, chenodeoxycholate and its glycine conjugate (GCDC) have been shown to decrease the expression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, demonstrating a negative feedback mechanism. nih.gov Other studies have used HepG2 cells to show that chenodeoxycholate activates signaling pathways involving AMP-activated protein kinase (AMPK) and can up-regulate hepcidin (B1576463) expression, a key regulator of iron homeostasis. chemsrc.commdpi.com
IPEC-J2 (Porcine Intestinal Epithelial Cell Line): The IPEC-J2 cell line serves as a model for the intestinal epithelium. Studies using these cells have demonstrated that chenodeoxycholate has a biphasic effect on cell viability, with lower concentrations (e.g., 50 µM) significantly increasing cell proliferation. mdpi.comnih.gov This proliferative effect is linked to the regulation of cell cycle progression and mitochondrial function. mdpi.comresearchgate.net Specifically, chenodeoxycholate treatment was found to increase the proportion of cells in the G0/G1 phase, enhance mitochondrial membrane potential, and reduce intracellular reactive oxygen species (ROS). mdpi.comnih.gov
Ishikawa (Human Endometrial Adenocarcinoma Cell Line): These cells are used as a model for studying hormone-responsive cancers. In Ishikawa cells, chenodeoxycholate has been shown to stimulate cell growth by increasing the expression of Cyclin D1. chemsrc.com This effect is mediated through the activation of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. chemsrc.com
Table 3: Research Findings on Chenodeoxycholate in Epithelial Cell Lines
| Cell Line | Model For | Key Finding(s) | Source(s) |
|---|---|---|---|
| HepG2 | Human Hepatocytes | Regulates cholesterol metabolism genes; reduces HDL endocytosis via FXR; activates AMPK pathway. | chemsrc.complos.org |
| IPEC-J2 | Porcine Intestinal Epithelium | Promotes cell proliferation at low concentrations (50 µM) by regulating cell cycle and mitochondrial biogenesis. | mdpi.comnih.govresearchgate.net |
| Ishikawa | Human Endometrial Epithelium | Stimulates cell growth by increasing Cyclin D1 expression through the TGR5 receptor pathway. | chemsrc.com |
Macrophage Culture Systems
Macrophage culture systems are essential for investigating the role of chenodeoxycholate in inflammation and immune responses. Macrophages, which can be derived from cell lines like J774A.1 or from primary sources such as bone marrow (BMDMs), are key players in the innate immune system. nih.govbitesizebio.com
Research has shown that chenodeoxycholate can act as an endogenous danger signal that activates the NLRP3 inflammasome in macrophages. nih.gov In LPS-primed J774A.1 cells, bone marrow-derived macrophages, and liver Kupffer cells, chenodeoxycholate dose-dependently induced the secretion of the mature pro-inflammatory cytokine IL-1β and promoted the activation of caspase-1. nih.gov This activation is dependent on the production of reactive oxygen species (ROS) and potassium (K⁺) efflux, two canonical triggers for the NLRP3 inflammasome. nih.gov The study proposed a model where chenodeoxycholate promotes ROS formation through a TGR5/EGFR signaling pathway and induces ATP release, which in turn triggers K⁺ efflux via the P2X7 receptor, leading to inflammasome activation. nih.gov
Table 4: Research Findings on Chenodeoxycholate in Macrophage Culture Systems
| Cell Model | Finding | Mechanism | Source(s) |
|---|---|---|---|
| J774A.1 Murine Macrophages | Induces mature IL-1β secretion and caspase-1 activation. | NLRP3 inflammasome activation. | nih.gov |
| Bone Marrow-Derived Macrophages (BMDMs) | Exerts effects similar to those on J774A.1 cells, inducing IL-1β secretion. | NLRP3 inflammasome activation. | nih.gov |
| Liver Kupffer Cells | Induces IL-1β secretion. | NLRP3 inflammasome activation. | nih.gov |
| LPS-Primed Macrophages | Activation mechanism involves ROS production and K⁺ efflux. | TGR5/EGFR signaling, ATP release, and P2X7 receptor activation. | nih.gov |
Neuronal Cell Cultures (e.g., Hypothalamic Neurons)
Neuronal cell cultures, including those derived from specific brain regions like the hypothalamus or mixed cortical cultures, are vital for exploring the neuroactive properties of bile acids. Chenodeoxycholate, which can be produced in the brain and can cross the blood-brain barrier, has been shown to directly modulate neuronal function. nih.govbiorxiv.org
Studies using cultured mouse hypothalamic neurons revealed that chenodeoxycholate is a potent antagonist at both N-methyl-D-aspartate (NMDA) and GABA(A) receptors. nih.gov It significantly reduced the firing rate of these neurons and synchronized network activity. nih.gov In mixed cortical and glial cell cultures, chenodeoxycholate demonstrated a neuroprotective effect. biorxiv.orgbiorxiv.org Pre-incubation with chenodeoxycholate reduced neuronal death caused by glutamate-induced excitotoxicity. biorxiv.orgnih.gov This neuroprotection is attributed to its ability to decrease the over-activation of the GluN2B subunit of the NMDA receptor, which is a key mediator of excitotoxic cell death. biorxiv.orgnih.gov These findings suggest that chenodeoxycholate acts as a signaling molecule in the central nervous system, with the potential to influence neuronal excitability and survival.
Table 5: Research Findings on Chenodeoxycholate in Neuronal Cell Cultures
| Cell Model | Finding | Mechanism of Action | Source(s) |
|---|---|---|---|
| Cultured Hypothalamic Neurons (Mouse) | Reduces neuronal firing rate and synchronizes network activity. | Potent antagonist at NMDA and GABA(A) receptors. | nih.gov |
| Mixed Cortical Neurons (Mouse) | Reduces glutamate-induced excitotoxicity and neuronal death (measured by LDH release and cleaved PARP-1). | Decreases over-activation of GluN2B-containing NMDA receptors. | biorxiv.orgbiorxiv.orgnih.gov |
| Acutely Isolated Histaminergic Neurons | Inhibits GABA-evoked currents. | Antagonism of GABA(A) receptors. | plos.org |
Animal Models for Mechanistic Studies
Animal models are indispensable for investigating the complex physiological and pathological roles of the this compound. These models allow for controlled, mechanistic studies that are not feasible in humans, providing critical insights into its function in health and disease.
Genetically Modified Models (e.g., Cyp8b1-/- mice, FXR-deficient models)
Genetically engineered mouse models have been pivotal in elucidating the specific pathways regulated by chenodeoxycholate. By deleting or modifying key genes involved in bile acid synthesis and signaling, researchers can study the direct consequences of altered chenodeoxycholate levels.
Cyp8b1-/- Mice: The enzyme sterol 12α-hydroxylase, encoded by the Cyp8b1 gene, is crucial for cholic acid synthesis. In its absence, the bile acid synthetic pathway shifts almost exclusively towards the production of chenodeoxycholic acid (CDCA) and its derivatives. researchgate.net Cyp8b1 knockout (Cyp8b1-/-) mice, therefore, serve as a valuable model for studying the effects of elevated endogenous CDCA.
Research using Cyp8b1-/- mice has revealed significant findings:
Altered Bile Acid and Lipid Metabolism: These mice exhibit a complete absence of cholic acid and its derivatives in their bile, with chenodeoxycholic acid and its metabolites (muricholic acids) becoming the predominant primary bile acids. nih.gov This alteration leads to increased fecal bile acid excretion and malabsorption of dietary cholesterol and fats. nih.gov
Neuroprotective Effects: Studies have shown that the absence of CYP8B1 leads to increased brain concentrations of CDCA. biorxiv.orgnih.gov This is associated with a smaller infarct area in ischemic stroke models. biorxiv.orgnih.govbiorxiv.org Neurons from Cyp8b1-/- mice demonstrate reduced susceptibility to glutamate-induced excitotoxicity, a key process in neuronal death during a stroke. biorxiv.orgbiorxiv.org The proposed mechanism involves CDCA-mediated reduction of N-methyl-D-aspartate receptor (NMDAR) over-activation. biorxiv.orgnih.govbiorxiv.org
Table 1: Key Findings in Cyp8b1-/- Mouse Models Related to Chenodeoxycholate (CDCA)
| Finding | Observation in Cyp8b1-/- Mice | Implication for CDCA Function | Citations |
| Bile Acid Pool | Shifted BA synthesis, leading to increased plasma and brain levels of CDCA. | Demonstrates the direct impact of Cyp8b1 deletion on endogenous CDCA levels. | researchgate.netbiorxiv.org |
| Neuroprotection | Reduced ischemic stroke lesion area by 31% compared to wild-type. | Suggests a neuroprotective role for CDCA against excitotoxic injury. | biorxiv.org |
| Neuronal Excitotoxicity | Primary cortical neurons show reduced cell death (LDH release) and apoptosis markers (cleaved PARP-1) in response to glutamate (B1630785). | CDCA appears to directly protect neurons from glutamate-induced toxicity. | biorxiv.orgbiorxiv.org |
| Lipid Metabolism | Malabsorption of sterols and fats; increased hepatic cholesterol synthesis. | The altered bile acid composition, rich in CDCA derivatives, impacts lipid absorption. | nih.gov |
FXR-Deficient Models: The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids, including chenodeoxycholate, which is a potent FXR agonist. nih.govphysiology.org Mice lacking FXR (FXR-/-) have been instrumental in confirming its role in bile acid homeostasis.
Key findings from studies on FXR-/- mice include:
Disrupted Homeostasis: FXR-deficient mice exhibit increased serum bile acid concentrations, cholesterol, and triglycerides, demonstrating that FXR is critical for maintaining bile acid and lipid balance. nih.govplos.org They are not responsive to the normal feedback inhibition of the bile acid synthesis enzyme Cyp7a1. nih.gov
Increased Susceptibility to Liver Injury: FXR deficiency can lead to liver damage resembling non-alcoholic steatohepatitis (NASH), with cholestasis and steatohepatitis observed in aging mice. plos.org In models of cholestasis, FXR activation has been shown to be protective, a function that is absent in FXR-/- mice. physiology.org
Altered Inflammatory and Metabolic Responses: FXR plays a role in glucose metabolism and inflammation. nih.gov FXR-deficient mice can display glucose intolerance and insulin (B600854) insensitivity. plos.org Furthermore, FXR activation helps maintain intestinal barrier integrity, and its absence can increase intestinal bacteria and mucosal injury, particularly after bile duct ligation. physiology.org
Bile Duct Ligation (BDL) Mouse Models
The bile duct ligation (BDL) model is a widely used surgical procedure in mice to mimic cholestatic liver disease. nih.govwjgnet.com Ligation of the common bile duct obstructs bile flow, leading to the accumulation of bile acids, including the hydrophobic and potentially toxic chenodeoxycholic acid, within the liver. nih.gov This model is crucial for studying the mechanisms of cholestasis-induced liver inflammation and fibrosis. nih.govwjgnet.com
Studies using the BDL model have shown that the resulting high concentrations of CDCA can act as an endogenous danger signal. nih.gov This accumulation contributes to liver injury by activating the NLRP3 inflammasome in macrophages, leading to the secretion of the pro-inflammatory cytokine IL-1β. nih.gov The subsequent inflammation is a key driver of liver fibrosis. nih.gov In vivo experiments have demonstrated that inhibiting this pathway can ameliorate liver fibrosis in BDL mice, highlighting the critical role of CDCA-induced inflammation in the progression of cholestatic liver disease. nih.gov The model allows for clear observation of changes using techniques like MRI to assess bile duct volume and liver fibrosis rates. wjgnet.com
Rhesus Monkey Biochemical and Ultrastructural Studies
Non-human primates, such as the rhesus monkey (Macaca mulatta), provide a model that is physiologically closer to humans for studying bile acid effects. nih.gov Early research in rhesus monkeys focused on the biochemical and ultrastructural changes in the liver following the administration of chenodeoxycholic acid, often in comparison to ursodeoxycholic acid. nih.gov
These studies involved detailed analysis of:
Biochemical Markers: Researchers measured various serum enzymes to assess liver function, including Alanine Transaminase (ALT) and Aspartate Aminotransferase (AST). nih.gov
Liver Ultrastructure: Electron microscopy was used to examine the fine structure of liver cells (hepatocytes) and bile canaliculi to identify drug-induced changes. nih.gov
These investigations provided foundational knowledge on the hepatotoxicity associated with chenodeoxycholate in primates, revealing specific effects on liver cell structure and function. nih.govjci.orgjst.go.jp
Comparative Animal Model Analysis (e.g., Ferret vs. Mouse)
The choice of animal model is critical for the relevance and applicability of research findings. Mice and ferrets are two common mammalian models, each with distinct advantages and disadvantages. noblelifesci.com
Mouse Models: The primary advantages of the mouse model are its low cost, the availability of a vast array of genetic tools (e.g., knockout and transgenic lines), and a large collection of commercially available immunological reagents to study host responses. noblelifesci.com However, a significant drawback is that the physiology, particularly for some infectious diseases and metabolic processes, does not always recapitulate human conditions. noblelifesci.com Most human influenza viruses, for example, require adaptation to infect mice effectively. noblelifesci.com
Ferret Models: The ferret is often considered a 'gold standard' for studying certain human diseases, like influenza, because the course of infection and resulting pathology more accurately mimic the human state without requiring viral adaptation. noblelifesci.comresearchgate.net Recent studies also highlight that ferret brain cells, such as astrocytes, have features more similar to human astrocytes than mouse astrocytes do, including longer, more branched processes and a higher proliferation rate. frontiersin.org This could be relevant for studying the neurological effects of bile acids. The main disadvantages of the ferret model are the higher costs of husbandry and a limited supply of specific reagents. noblelifesci.com
This comparative context is crucial when interpreting data on the effects of chenodeoxycholate, as findings in a mouse model may not be directly translatable, while a ferret model might offer greater physiological relevance for certain systems despite its practical limitations. noblelifesci.comresearchgate.net
Molecular Biology Techniques
Modern molecular biology techniques are essential for dissecting the precise mechanisms by which this compound exerts its effects at the cellular and genetic levels.
Transcriptomic Analysis (e.g., RNA-seq, mRNA Expression)
Transcriptomic analysis involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. Techniques like RNA sequencing (RNA-seq) and quantitative PCR (qPCR) allow researchers to measure changes in messenger RNA (mRNA) expression, providing a snapshot of which genes are activated or suppressed in response to chenodeoxycholate. nih.govnih.gov
RNA-seq has emerged as a powerful alternative to older microarray technologies, offering a broader range for quantifying expression changes and the ability to identify both protein-coding and non-coding RNAs. nih.govfrontiersin.org
Studies utilizing transcriptomic analysis have yielded key insights:
Inflammatory and Stress Responses: In rat hepatocytes, the glycine conjugate of CDCA (GCDC) was shown to upregulate the expression of several pro-inflammatory genes. nih.gov In macrophages, CDCA was found to trigger the expression of genes involved in the NLRP3 inflammasome pathway. nih.gov
Metabolic Regulation: Transcriptomic analysis in various organisms has revealed that bile acids, including CDCA, regulate genes involved in crucial metabolic pathways. Integrated transcriptome and metabolome analysis in the rice field eel showed that primary bile acid biosynthesis was a significantly enriched pathway. frontiersin.orgfrontiersin.org
Bacterial Gene Expression: The response of gut microbiota to bile acids can also be studied using transcriptomics. In Lactobacillus paracasei, global transcriptomic analysis showed that exposure to bile salts significantly altered the expression of 104 genes involved in processes like transmembrane transport and carbon metabolism. nih.gov Similarly, in Campylobacter jejuni, CDCA induces the expression of the cmeABC multidrug efflux pump genes, which contributes to bile resistance. researchgate.net
Regulation of Transporters: In human hepatocytes, glycochenodeoxycholic acid (GCDCA) was found to increase the expression of the bile acid transporter NTCP, while the protective compound α-Tocopherol reduced its expression. nih.gov This indicates that CDCA can regulate its own uptake by influencing the transcription of transporter genes. nih.gov
Proteomic Analysis
Proteomic analysis serves as a powerful tool to unravel the complex cellular responses to the this compound, moving beyond single-target identification to a systems-level understanding of its effects. This methodology allows for the large-scale identification and quantification of proteins, providing a snapshot of the cellular proteome in response to chenodeoxycholate exposure.
Research employing quantitative proteomics has been instrumental in detailing how chenodeoxycholate modulates the expression of key proteins involved in its own transport and metabolism. For instance, studies have focused on the expression levels of organic anion transporting polypeptides (OATPs) and other transporters in response to bile acids. doi.orgwiley.com Quantitative proteomic analysis of liver tissue and in vitro hepatocyte models can reveal changes in the abundance of transporters like OATP1B1, OATP1B3, and Na+-taurocholate cotransporting polypeptide (NTCP), which are crucial for the hepatic uptake of chenodeoxycholate. doi.orgnih.govnih.gov
Furthermore, proteomic studies have shed light on the broader metabolic impact of chenodeoxycholate. A notable study combined metabolome and proteome analysis of breast tumors and identified significant alterations in tumors with high levels of glycochenodeoxycholate, a conjugate of chenodeoxycholate. aacrjournals.org The proteomic data pointed towards a downregulation of proteins involved in fatty acid metabolism. aacrjournals.org Additionally, the analysis identified the complement and coagulation cascade as being upregulated in these tumors, suggesting a potential link between chenodeoxycholate accumulation and the tumor microenvironment's immune and clotting pathways. aacrjournals.org
These findings illustrate the utility of proteomics in generating comprehensive datasets that can identify novel pathways and protein networks affected by the this compound, offering insights that extend beyond its well-established role in bile acid homeostasis. aacrjournals.orguniprot.org
Luciferase Reporter Assays
Luciferase reporter assays are a cornerstone in the molecular investigation of this compound's function, particularly in deciphering its role as a signaling molecule that regulates gene expression. nih.govpromega.krabcam.com This technique is highly sensitive and quantitative, making it ideal for studying the activation of nuclear receptors and their downstream transcriptional targets.
The most prominent application of luciferase assays in chenodeoxycholate research is the characterization of the Farnesoid X Receptor (FXR). nih.gov Early studies in 1999 conclusively identified bile acids as the endogenous ligands for FXR through the use of these assays. nih.gov In a typical experiment, a reporter plasmid is constructed containing a luciferase gene under the control of a promoter with one or more Farnesoid X Receptor Response Elements (FXREs). When cells co-transfected with this reporter plasmid and an FXR expression plasmid are exposed to chenodeoxycholate, the activated FXR binds to the FXREs, driving the expression of the luciferase enzyme. The resulting light emission upon addition of a luciferin (B1168401) substrate is directly proportional to the level of FXR activation.
Such assays have been pivotal in establishing the hierarchy of bile acids as FXR agonists, consistently demonstrating that chenodeoxycholate is one of the most potent endogenous activators. nih.gov For example, studies have determined the EC₅₀ value (the concentration required to achieve 50% of the maximal activation) for chenodeoxycholate's activation of FXR to be approximately 17 μM. nih.gov
Luciferase assays have also been employed to dissect the molecular mechanisms of gene regulation by chenodeoxycholate. One study investigating the transcriptional regulation of the liver-specific organic anion transporter-2 (LST-2) used a human LST-2 promoter-luciferase reporter plasmid. nih.gov The results showed a fivefold increase in luciferase activity upon the addition of chenodeoxycholate, indicating strong transcriptional activation of the LST-2 gene. nih.gov This approach, often combined with site-directed mutagenesis of the promoter region, allows researchers to pinpoint the specific DNA sequences, like the binding sites for FXR, that are essential for the chenodeoxycholate-mediated transcriptional response. nih.gov
Table 1: Examples of Luciferase Reporter Assay Findings for this compound
| Target Gene/Promoter | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Liver-Specific Organic Anion Transporter-2 (LST-2) | Hepatocyte-derived cells | Chenodeoxycholate treatment resulted in a fivefold increase in luciferase activity, indicating activation of the LST-2 promoter. | nih.gov |
| Farnesoid X Receptor (FXR) Activation | Various (e.g., HEK293) | Established chenodeoxycholate as a potent endogenous ligand for FXR with an EC₅₀ of ~17 μM. | nih.gov |
| Apical Sodium-dependent Bile Salt Transporter (ASBT) | LMH cells | Chenodeoxycholate was used as a control FXR ligand in assays studying the regulation of the ASBT promoter by other nuclear receptors. | capes.gov.br |
Biophysical and Electrophysiological Approaches
Biophysical and electrophysiological techniques provide direct, real-time measurements of the interactions between the this compound and biological membranes and their embedded proteins. These methods are crucial for understanding the fundamental processes of membrane binding, transport, and ion channel modulation.
Patch Clamp Recordings
Patch clamp electrophysiology is a powerful technique for studying the ionic currents flowing through cell membranes, allowing for the investigation of ion channels and transporters at the single-molecule level. nih.govnih.goveuropeanpharmaceuticalreview.comnorbrain.nonobelprize.org While not a direct measure of chenodeoxycholate transport, it is invaluable for assessing how the anion modulates the activity of various membrane proteins, such as ligand-gated ion channels and transporters that exhibit electrogenic activity.
Research has shown that bile acids, including chenodeoxycholate, can modulate the function of receptors coupled to ion channels. For example, bile acids are known to activate the G-protein coupled receptor TGR5. nih.gov Studies have demonstrated that activation of TGR5 by bile acids can lead to the hyperexcitability of dorsal root ganglia neurons, an effect that can be characterized by patch clamp recordings measuring changes in neuronal firing and ion channel activity. nih.gov
Furthermore, electrophysiological techniques like the two-electrode voltage clamp (TEVC), a related method often used with Xenopus oocytes, are employed to study the function of transporters that carry chenodeoxycholate or are affected by it. frontiersin.orguninsubria.it These methods allow researchers to measure the currents associated with the movement of the charged this compound or other ions whose transport is coupled to or influenced by chenodeoxycholate-activated pathways. frontiersin.org This approach can determine kinetic parameters and the specificity of transporters for different bile acids.
Rapid Filtration Techniques for Membrane Binding
Rapid filtration is a classic and effective biophysical method used to study the binding of ligands to membrane fragments or vesicles. nih.govresearchgate.net This technique has been successfully applied to characterize the interaction of the this compound with liver cell membranes.
The method involves incubating radiolabeled chenodeoxycholate (e.g., [³H]chenodeoxycholate) with isolated membrane vesicles, such as sinusoidal and canalicular membranes from rat liver. nih.gov The mixture is then rapidly filtered through a micropore filter, which traps the membrane vesicles but allows the unbound ligand to pass through. nih.govnih.gov The amount of radioactivity retained on the filter is a direct measure of the amount of chenodeoxycholate bound to the membranes.
A key study using this technique performed Scatchard analysis of the saturation kinetics for [³H]chenodeoxycholate binding to both sinusoidal and canalicular membrane vesicles. nih.gov The analysis revealed that chenodeoxycholate binds to two distinct classes of sites on each type of membrane: a high-affinity, low-capacity site and a low-affinity, high-capacity site. nih.gov This suggests the presence of at least two different types of interaction or binding proteins for chenodeoxycholate on these hepatocyte membranes. nih.gov The study also used this technique to perform competition experiments, showing that cholate could markedly inhibit the binding of chenodeoxycholate, providing insights into the specificity of the binding sites. nih.gov
Table 2: Binding Parameters of [³H]Chenodeoxycholate to Liver Membrane Vesicles Determined by Rapid Filtration
| Membrane Type | Binding Site Class | Dissociation Constant (Kd) | Binding Capacity (n) | Reference |
|---|---|---|---|---|
| Sinusoidal | High-Affinity | 0.207 μM | 36.7 pmol/mg protein | nih.gov |
| Low-Affinity | 1.16 mM | 20.6 nmol/mg protein | ||
| Canalicular | High-Affinity | 0.328 μM | 27.4 pmol/mg protein | nih.gov |
| Low-Affinity | 2.26 mM | 24.2 nmol/mg protein |
Supramolecular Chemistry Approaches for Anion Binding
Supramolecular chemistry, the chemistry of non-covalent interactions, offers a powerful paradigm for the specific recognition and binding of anions like chenodeoxycholate. mdpi.comresearchgate.netnih.gov This field focuses on designing and synthesizing artificial host molecules (receptors) that can selectively bind guest molecules (in this case, the this compound) through a combination of interactions such as hydrogen bonding, electrostatic forces, and hydrophobic effects. researchgate.netnih.govrsc.org
Bile acids themselves, including the cholic acid scaffold from which chenodeoxycholate is derived, have been used as building blocks for creating synthetic receptors. mdpi.com The rigid, stereochemically defined steroid backbone of chenodeoxycholate provides a pre-organized platform. Functional groups capable of anion recognition, such as ureas, thioureas, or amides, can be strategically appended to this scaffold to create a "cholapod" or macrocyclic receptor. mdpi.com The two hydroxyl groups and the carboxylic acid group of chenodeoxycholate offer points for chemical modification to introduce these binding motifs.
The design of a supramolecular receptor for the this compound would leverage the principles of molecular recognition:
Shape Complementarity: The receptor's cavity would be designed to match the size and three-dimensional shape of the this compound.
Interaction-Site Matching: Hydrogen bond donors within the receptor would be positioned to interact specifically with the carboxylate group and the two hydroxyl groups of the anion. Positively charged moieties, such as ammonium (B1175870) or guanidinium (B1211019) groups, could be incorporated to form strong electrostatic interactions with the negatively charged carboxylate head. nih.gov
Hydrophobic Encapsulation: The hydrophobic steroid backbone of the guest anion could be accommodated within a nonpolar pocket of the host receptor, utilizing the hydrophobic effect to drive binding in aqueous environments.
While the development of synthetic receptors specifically tailored for the this compound is a specialized area of research, the foundational principles and strategies are well-established within supramolecular chemistry. mdpi.comrsc.org Such artificial receptors have potential applications in sensing, separation, and even as tools to study or modulate the biological transport of the this compound. mdpi.com
Q & A
Q. How is chenodeoxycholate anion quantified in biological samples, and what are the methodological challenges?
Chenodeoxycholate (CDCA) is quantified using mass spectrometry (LC-MS/MS) or immunoassays in serum/plasma. The LOINC code 30519-3 specifies molarity-based measurements ([Moles/volume]) to avoid validity issues associated with mass/volume units (e.g., LOINC 2065-1, now discouraged) . Challenges include distinguishing conjugated (taurine/glycine-bound) from unconjugated forms and ensuring assay specificity in disorders like alcoholic cirrhosis, where bile acid profiles vary significantly .
Q. What experimental protocols are recommended for standardizing CDCA concentrations in vitro?
In vitro studies often use CDCA concentrations ranging from 0.1 mM to 50 mM, depending on the model system. For example:
- Hepatocyte induction studies : 30–50 mM CDCA incubated for 48 hours to assess OATP transporter regulation .
- Pancreatic duct cell experiments : 0.1 mM CDCA to study Cl⁻/HCO₃⁻ exchange without activating CFTR Cl⁻ currents . Standardization requires pH adjustment (CDCA is poorly soluble in acidic conditions) and validation via dose-response curves.
Q. How does CDCA regulate bile acid synthesis at the molecular level?
CDCA acts as a physiological ligand for the farnesoid X receptor (FXR), a nuclear receptor. Binding to FXR represses CYP7A1 (cholesterol 7α-hydroxylase), the rate-limiting enzyme in bile acid synthesis, and activates IBABP (intestinal bile acid-binding protein), modulating enterohepatic circulation . Experimental validation involves chromatin immunoprecipitation (ChIP) assays and FXR-knockout models.
Advanced Research Questions
Q. What mechanisms explain CDCA’s dual role in stimulating anion exchange and intracellular acidification in pancreatic duct cells?
CDCA induces dose-dependent intracellular acidification and elevates cytosolic Ca²⁺ ([Ca²⁺]i) in pancreatic duct cells (e.g., CFPAC-1 models). The acidification is attributed to proton secretion via apical transporters, while Ca²⁺ mobilization activates Cl⁻/HCO₃⁻ exchange. Notably, CFTR expression is required for CDCA-enhanced exchange activity, though CFTR Cl⁻ conductance itself remains unaffected . Methodologically, pHi and [Ca²⁺]i are tracked using fluorescent probes (e.g., BCECF, Fura-2).
Q. How can computational approaches advance CDCA repurposing studies, as seen in SARS-CoV-2 research?
Molecular dynamics (MD) simulations have been used to model CDCA’s interaction with the SARS-CoV-2 envelope (E) protein. Virtual screening evaluates binding affinity to E protein ion channels, with free energy calculations (e.g., MM-PBSA) prioritizing CDCA derivatives for in vitro validation . Key parameters include ligand flexibility and solvation effects.
Q. How do contradictory data on OATP induction by CDCA inform physiologically based pharmacokinetic (PBPK) modeling?
While CDCA induces OATP mRNA in vitro (e.g., 2-fold increase in hepatocytes), clinical relevance remains unclear. Discrepancies arise from tissue-specific responses (e.g., liver vs. gut) and confounding factors like concurrent drug exposure (e.g., rifampicin). Researchers must integrate in vitro induction data with in vivo biopsy results (e.g., atorvastatin/carbamazepine studies) to refine PBPK models .
Q. What methodologies resolve CDCA’s impact on intestinal iron absorption in permeability studies?
CDCA is used to modulate intestinal permeability in ferric maltol absorption studies. Protocols involve:
- Caco-2 cell monolayers : Measuring transepithelial electrical resistance (TEER) and iron flux with/without CDCA.
- In vivo models : Administering CDCA with ferric maltol and quantifying serum iron via ICP-MS. Results show CDCA increases paracellular transport but does not override regulated iron uptake, ensuring safety against overload .
Q. How can researchers reconcile CDCA’s variable effects on FXR target genes across tissues?
Tissue-specific FXR coactivator recruitment (e.g., SRC-1 in liver vs. PGC-1α in intestine) explains differential gene regulation. Experimental strategies include:
- RNA-seq profiling : To identify tissue-specific transcriptomes post-CDCA treatment.
- Co-immunoprecipitation (Co-IP) : To map coactivator interactions. For example, CDCA activates IBABP in the intestine but not in hepatic stellate cells .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing CDCA dose-response data?
Q. How should contradictory in vitro vs. in vivo data on CDCA-mediated transporter regulation be addressed?
Use microphysiological systems (e.g., liver-on-a-chip) to bridge the gap. These platforms incorporate human hepatocytes, shear stress, and bile acid gradients to mimic in vivo conditions. Additionally, employ transporter knockout organoids to isolate CDCA-specific effects from confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
